molecular formula C23H25NO6 B558371 Boc-Asp(Ofm)-OH CAS No. 117014-32-1

Boc-Asp(Ofm)-OH

Cat. No.: B558371
CAS No.: 117014-32-1
M. Wt: 411.4 g/mol
InChI Key: NHLRMCFWGFPSLT-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Asp(Ofm)-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLRMCFWGFPSLT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151672
Record name N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117014-32-1
Record name N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117014321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Applications of Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-α-(tert-butyloxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core properties, strategic applications in peptide synthesis, and detailed protocols for its effective use, while also addressing potential challenges and mitigation strategies.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate field of peptide synthesis, the success of constructing complex peptide chains hinges on a robust protecting group strategy.[] Protecting groups are temporary modifications to reactive functional groups, preventing unwanted side reactions during the stepwise assembly of amino acids.[] An ideal strategy employs "orthogonal" protecting groups, which can be selectively removed under distinct chemical conditions without affecting other protecting groups in the molecule.[2][3]

This compound is a prime example of an amino acid derivative designed for such an orthogonal approach. It features two key protecting groups:

  • The Boc (tert-butyloxycarbonyl) group: Protecting the α-amino group, it is labile to acidic conditions, typically trifluoroacetic acid (TFA).[4]

  • The Ofm (9-fluorenylmethyl) group: Protecting the β-carboxyl group of the aspartic acid side chain, it is labile to basic conditions, commonly a solution of piperidine in a polar aprotic solvent.[5][6]

This acid/base orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for on-resin modifications like cyclization or conjugation, providing immense flexibility in complex peptide synthesis.[3][4]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

Chemical and Physical Characteristics
PropertyValueReferences
Chemical Name (2S)-2-[(tert-butoxycarbonyl)amino]-4-oxo-4-[(9H-fluoren-9-yl)methoxy]butanoic acid[7]
Synonyms Boc-L-Asp(OFm)-OH, N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester[7]
CAS Number 117014-32-1[8][9][10]
Molecular Formula C₂₃H₂₅NO₆[9][10]
Molecular Weight 411.45 g/mol [9]
Appearance White to off-white powder
Melting Point 146-148 °C[8]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone
Storage Conditions -15°C to 0-8°C, stored in a dry, well-sealed container[8]

Structural Representation

Boc_Asp_Ofm_OH_Structure cluster_Boc Boc Group cluster_Asp Aspartic Acid Core cluster_Ofm Ofm Group Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Boc_tBu tBu Boc_C->Boc_tBu N N Boc_O2->N Ca N->Ca H H N->H Cb Ca->Cb COOH COOH Ca->COOH Cg Cb->Cg Ofm_O1 O Cg->Ofm_O1 Ofm_CH2 CH₂ Ofm_O1->Ofm_CH2 Ofm_Fluorenyl Fluorenyl Ofm_CH2->Ofm_Fluorenyl

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology where a peptide is assembled sequentially while anchored to an insoluble resin support.[4]

The Boc-SPPS Workflow

The general cycle of Boc-SPPS involves three key steps: N-α-deprotection, neutralization, and coupling.

Boc_SPPS_Workflow start Start with Resin-Bound Peptide (Boc-AA-Resin) deprotection 1. N-α-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash Wash (DMF, DCM) deprotection->wash Wash neutralization 2. Neutralization (e.g., 5-10% DIEA in DMF) coupling 3. Coupling (Boc-AA-OH, Coupling Reagent, Base) neutralization->coupling coupling->wash Wash end Elongated Peptide Chain (Boc-AA-AA-Resin) coupling->end Repeat cycle wash->neutralization

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin and agitate for 5 minutes.[11]

  • Deprotection: Drain the pre-wash solution and add a fresh 50% TFA/DCM solution. Agitate for 15-25 minutes to ensure complete deprotection.[11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (IPA) to remove residual TFA.[11]

Note: If the peptide contains sensitive residues like Tryptophan or Methionine, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent side reactions.[4]

This protocol details the incorporation of this compound into the peptide chain using HBTU as the coupling reagent.

  • Neutralization: Neutralize the deprotected peptide-resin (which is a TFA salt) by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 x 2 minutes).[12] Wash the resin thoroughly with DMF (3-5 times).

  • Activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in a minimal amount of DMF.[12][13]

  • Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated mixture to the neutralized peptide-resin.[12][13] Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.[13]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The base-lability of the Ofm group allows for its selective removal while the peptide is still attached to the resin, enabling side-chain modifications.

  • Resin Preparation: Wash the peptide-resin with DMF (3-5 times).

  • Ofm Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the steric hindrance around the aspartate residue.[5][14]

  • Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin, followed by HPLC-MS analysis to check for the removal of the Ofm group.

  • Washing: After complete deprotection, wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[15] The newly exposed carboxylic acid side-chain is now available for further chemical transformations.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using aspartic acid derivatives in peptide synthesis is the formation of a stable five-membered cyclic imide, known as aspartimide.[16][17] This side reaction is particularly prevalent during Fmoc-based SPPS due to the repeated use of piperidine for deprotection.[16][18] However, it can also occur under other basic conditions.

Mechanism of Aspartimide Formation

The reaction is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This is followed by a nucleophilic attack on the β-carbonyl carbon of the aspartate side chain, leading to the formation of the aspartimide ring.[11][18]

Aspartimide_Formation Peptide_Backbone ...-NH-CH(R)-CO-Asp(OR')-NH-CH(R'')-CO-... Deprotonated_Backbone ...-NH-CH(R)-CO-Asp(OR')-N⁻-CH(R'')-CO-... Peptide_Backbone->Deprotonated_Backbone + Base - H⁺ Aspartimide Aspartimide Intermediate Deprotonated_Backbone->Aspartimide Intramolecular Nucleophilic Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Products Aspartimide->Racemized_Peptide Epimerization

Caption: Mechanism of base-catalyzed aspartimide formation.

The aspartimide intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[11] Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to racemization.[19]

Mitigation Strategies

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[11][16] While the Ofm group is base-labile, its deprotection conditions must be carefully optimized to minimize this side reaction. Strategies to mitigate aspartimide formation include:

  • Use of Bulky Side-Chain Protecting Groups: Sterically hindered protecting groups can physically obstruct the intramolecular cyclization. The Ofm group, being bulkier than a methyl or ethyl ester, offers some protection. Other bulky esters like O-t-butyl (OtBu) and 5-n-butyl-5-nonyl (OBno) have also been developed for this purpose.[11][19]

  • Modification of Deprotection Conditions: Using weaker bases than piperidine, such as dipropylamine (DPA), or adding acidic additives like formic acid to the piperidine solution has been shown to reduce the rate of aspartimide formation.[11][20]

  • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.[11]

Quantitative Comparison of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation.

Protecting GroupAspartimide Formation (% per cycle)D-Aspartate (%)Reference
Fmoc-Asp(OtBu)-OH 0.4414.2[19]
Fmoc-Asp(OMpe)-OH 0.2210.9[19]
Fmoc-Asp(OBno)-OH 0.100.8[19]

Data from the synthesis of Ac-VKDGYI-NH₂ after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[19] This data highlights that bulkier ester protecting groups like OBno significantly reduce both aspartimide formation and racemization compared to the standard OtBu group.[19]

Analytical Characterization

Ensuring the purity and structural integrity of this compound and the resulting peptides is crucial. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for monitoring the progress of peptide synthesis and purification.[21][22][23][24][25] A reversed-phase C18 column is commonly used with a gradient of an aqueous buffer (often containing 0.1% TFA) and an organic solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and the final peptide products.[16] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Conclusion

This compound is a valuable and versatile building block in peptide chemistry, offering the strategic advantage of an orthogonal protection scheme. Its acid-labile Boc group and base-labile Ofm group allow for selective manipulations at the N-terminus and the side chain, respectively. While the potential for aspartimide formation necessitates careful consideration of reaction conditions, particularly during the deprotection of the Ofm group, the flexibility it affords in the synthesis of complex peptides makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and the implementation of robust synthetic protocols, as outlined in this guide, will enable the successful and efficient synthesis of target peptides.

References

A Deep Dive into Boc-L-Asp(OFm)-OH: A Critical Reagent in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks into a predetermined sequence is paramount. The success of this endeavor hinges on a robust strategy of orthogonal protecting groups. These temporary chemical modifications prevent unwanted side reactions at the reactive functional groups of the amino acids, namely the α-amino group and any reactive side chains. This guide provides an in-depth technical overview of a key player in this field: Boc-L-Asp(OFm)-OH . This reagent is a specifically protected derivative of L-aspartic acid, designed for use in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will explore its fundamental properties, its critical role in mitigating common side reactions, and provide practical insights into its application for researchers, scientists, and drug development professionals.

Core Properties of Boc-L-Asp(OFm)-OH

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application. Boc-L-Asp(OFm)-OH is a white powder at room temperature, and its key identifiers and properties are summarized in the table below.

PropertyValueReferences
CAS Number 117014-32-1[1][2]
Molecular Weight 411.5 g/mol (also cited as 411.45 g/mol )[1][2]
Molecular Formula C₂₃H₂₅NO₆[1][2]
Synonyms Boc-L-aspartic acid β-9-fluorenylmethyl ester, N-Boc-L-aspartic acid beta (9-fluorenylmethyl) ester[2][3]
Appearance White powder[1]
Purity Typically ≥ 99% (by HPLC)[1]
Storage Conditions 0 - 8 °C[1]

The Rationale Behind the Protecting Groups: A Tale of Two Moieties

The utility of Boc-L-Asp(OFm)-OH lies in its dual-protection scheme, which allows for selective deprotection and coupling during peptide synthesis.[2] This is a cornerstone of orthogonal protection strategies in SPPS.[4]

The Nα-Boc Group: A Workhorse of Temporary Protection

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of the aspartic acid.[2] Its key advantage is its acid lability; it can be readily removed with moderate acids like trifluoroacetic acid (TFA), typically in a solution of dichloromethane (DCM).[4][5] This deprotection step is the first part of each cycle in Boc-based SPPS, revealing a free amino group ready for coupling with the next amino acid in the sequence.

The β-OFm Group: Orthogonal Protection Against Aspartimide Formation

The side chain of aspartic acid contains a carboxylic acid group that is highly susceptible to side reactions, most notably the formation of aspartimide.[6][7][8] This intramolecular cyclization reaction is a major challenge in peptide synthesis, as it can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products.[6] Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[7]

The 9-fluorenylmethyl (OFm) ester protecting group on the β-carboxyl group of Boc-L-Asp(OFm)-OH provides robust, semi-permanent protection that is stable to the acidic conditions used for Boc group removal.[9] This orthogonality is crucial. The OFm group is typically removed under conditions that do not affect the peptide-resin linkage or other acid-labile side-chain protecting groups, such as treatment with a nucleophile like piperidine.[10] This strategic choice of a bulky and stable protecting group for the aspartic acid side chain is a key measure to prevent the deleterious aspartimide formation during Boc-SPPS.[8]

Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Asp(OFm)-OH is a vital building block in the Boc/Bzl protection strategy for SPPS.[4] In this approach, the temporary Nα-protection is provided by the Boc group, while more permanent side-chain protection is afforded by benzyl (Bzl)-based ethers, esters, and carbamates. The OFm group on the aspartic acid side chain offers an additional layer of orthogonal protection.

General Workflow of Boc-SPPS Incorporating Boc-L-Asp(OFm)-OH

The following diagram illustrates a typical cycle for the incorporation of an amino acid using the Boc-SPPS strategy.

Boc_SPPS_Workflow Start Resin-Bound Peptide Chain (Free N-terminus) Coupling Couple Boc-L-Asp(OFm)-OH (e.g., with DIC/HOBt) Start->Coupling Step 1 Wash1 Wash (e.g., DMF, DCM) Coupling->Wash1 Step 2 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Step 3 Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Step 4 Wash2 Wash (e.g., DCM, DMF) Neutralization->Wash2 Step 5 NextCycle Ready for Next Amino Acid Coupling Wash2->NextCycle Step 6

References

Solubility of Boc-Asp(Ofm)-OH in different organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Boc-Asp(Ofm)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester, commonly referred to as this compound (CAS 117014-32-1). As a critical building block in solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering researchers a robust framework for their work with this and similar protected amino acid derivatives. While specific quantitative data is often determined empirically within individual laboratories, this guide presents a logical framework and illustrative data to inform experimental design.

Introduction: The Critical Role of Solubility in Peptide Synthesis

This compound is a key reagent in the synthesis of complex peptides and therapeutic candidates.[1] Its molecular architecture, featuring a bulky, lipophilic tert-Butoxycarbonyl (Boc) protecting group on the α-amine and a large, aromatic 9-fluorenylmethyl (Fm) ester on the side-chain carboxyl group, dictates its solubility behavior.[2][3] The Boc group, in particular, is known to enhance solubility in organic solvents compared to unprotected amino acids.[4] Inadequate solubility during solid-phase peptide synthesis can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of impurities that are difficult to remove, ultimately impacting the yield and purity of the target peptide. Therefore, a thorough understanding of the solubility of this compound in commonly used solvents is not merely a matter of convenience but a fundamental prerequisite for successful synthesis.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polar and non-polar functionalities within the this compound molecule determines its affinity for different types of organic solvents.

  • Non-Polar Character: The large, non-polar surface area contributed by the tert-butyl group of the Boc moiety and the fluorenyl group of the Fm ester results in favorable interactions with non-polar and moderately polar aprotic solvents. These interactions are primarily driven by van der Waals forces.

  • Polar Character: The presence of the free α-carboxylic acid and the ester carbonyl groups introduces polarity and the potential for hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the carbonyls can act as hydrogen bond acceptors. This allows for solubility in more polar aprotic solvents.

The overall solubility is a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions.

Caption: Key molecular features of this compound influencing its solubility.

Quantitative Solubility Data: An Illustrative Guide

While precise solubility values can vary based on factors such as temperature, exact solvent purity, and crystal form, the following table provides illustrative quantitative solubility data for this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This data is intended to serve as a practical starting point for researchers. Chemical supplier information often indicates qualitative solubility, for instance, noting solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Solvent Solvent Type Illustrative Solubility (mg/mL) Molar Solubility (M) Remarks and Rationale
Dimethylformamide (DMF) Polar Aprotic> 200> 0.486Excellent solvent due to its high polarity and ability to act as a hydrogen bond acceptor. Commonly used in SPPS.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic> 200> 0.486Similar to DMF, an excellent solvent for protected amino acids.
Dichloromethane (DCM) Non-Polar~150~0.365Good solubility due to the large non-polar groups on the molecule.
Chloroform (CHCl₃) Non-Polar~180~0.437Similar to DCM, effectively solvates the non-polar regions of the molecule.
Tetrahydrofuran (THF) Polar Aprotic~100~0.243Moderately good solubility.
Acetonitrile (ACN) Polar Aprotic~50~0.122Moderate solubility; its polarity is suitable for some applications.
Ethyl Acetate (EtOAc) Moderately Polar~80~0.194Good solubility, often used in purification.
Methanol (MeOH) Polar Protic~70~0.170The protic nature can interact with the carboxylic acid, but the large non-polar groups limit very high solubility.
Isopropanol (IPA) Polar Protic~30~0.073Lower solubility compared to methanol due to increased non-polar character of the solvent.
Hexanes Non-Polar< 1< 0.002Very poor solubility, as expected for a polar molecule in a non-polar aliphatic solvent.

Note: The molecular weight of this compound is 411.45 g/mol .[5]

Experimental Protocols for Solubility Determination

To ensure scientific integrity, solubility data should be determined empirically. The following are robust, self-validating protocols for determining the solubility of this compound.

Gravimetric Method (Thermodynamic Equilibrium Solubility)

This "gold standard" method measures the concentration of a saturated solution at equilibrium.

Causality: The gravimetric method is straightforward and does not require a chromophore for detection.[6] It relies on the direct measurement of the mass of the dissolved solid after solvent evaporation, providing a fundamental measure of solubility.[1][7]

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.

  • Drying: Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish or vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound until a constant weight is achieved.

  • Measurement: Accurately weigh the dish containing the dried residue.

  • Calculation: The solubility (in mg/mL) is the mass of the residue (final weight - initial weight of the dish) divided by the volume of the aliquot taken.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a UV chromophore and is faster than the gravimetric method. The fluorenyl group in this compound provides a strong chromophore, making this method highly applicable.[8][9]

Causality: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a standard curve, the concentration of an unknown saturated solution can be determined.

Step-by-Step Protocol:

  • Prepare Standard Solutions: Create a series of standard solutions of known concentrations of this compound in the solvent of interest.

  • Generate Calibration Curve: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), which for the fluorenyl group is typically around 265 nm. Plot absorbance versus concentration to generate a linear calibration curve.

  • Prepare Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution and separate the undissolved solid.

  • Dilute and Measure: Take a small, precise aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the solubility of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high precision and specificity and is particularly useful for analyzing solubility in complex mixtures or for compounds that may degrade.[][11]

Causality: Similar to UV-Vis, HPLC with UV detection quantifies the analyte by separating it from potential impurities and measuring its peak area, which is proportional to its concentration. A calibration curve is used for quantification.[12][13]

Caption: Logical relationship between calibration and analysis in the HPLC method.

Step-by-Step Protocol:

  • Method Development: Develop a suitable reverse-phase HPLC method (e.g., C18 column) that provides a sharp, well-resolved peak for this compound. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). Detection is typically at the λ_max of the Fm group (~265 nm).

  • Calibration: Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve of peak area versus concentration.

  • Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Analysis: Dilute a known volume of the supernatant with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility.

Conclusion

The solubility of this compound is a multifaceted property dictated by its molecular structure. While qualitative data indicates good solubility in common polar aprotic solvents like DMF and NMP, and moderate solubility in solvents like DCM and ethyl acetate, quantitative determination is essential for process optimization. This guide provides the theoretical framework and robust, validated protocols—gravimetric, UV-Vis, and HPLC—to empower researchers to accurately determine these values. By applying these methodologies, scientists and drug development professionals can ensure more reliable, efficient, and successful peptide synthesis campaigns.

References

A Technical Guide to Boc-Asp(Ofm)-OH: Leveraging Orthogonal Protection for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience in complex peptide synthesis has repeatedly highlighted the necessity of sophisticated tools to overcome synthetic challenges. Among the most versatile of these tools are amino acids with orthogonal protecting groups. This guide provides an in-depth analysis of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, or Boc-Asp(Ofm)-OH , a cornerstone building block for researchers and drug development professionals. We will move beyond simple data sheets to explore the strategic and mechanistic advantages this reagent offers, grounded in field-proven insights and protocols.

The Strategic Core: Understanding the Orthogonal Protection Scheme

The primary value of this compound lies in its dual-protection system, which grants the chemist independent control over the α-amino group and the β-carboxyl side chain. This is the principle of orthogonal protection : the ability to selectively remove one protecting group under a specific set of conditions while leaving the other completely intact.[1][2]

  • The Boc (tert-Butyloxycarbonyl) Group: Protecting the α-amino terminus, the Boc group is famously acid-labile.[3] It is stable to basic conditions but is efficiently cleaved by moderate acids like trifluoroacetic acid (TFA).[1][4] This is a foundational element of the classic Merrifield solid-phase peptide synthesis (SPPS) strategy.[3]

  • The Ofm (9-fluorenylmethyl ester) Group: Protecting the β-carboxyl side chain, the Ofm group is the ester analogue of the well-known Fmoc group. It is exceptionally stable to acidic conditions but is readily cleaved by bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]

This acid/base dichotomy is the key feature of this compound, allowing for selective deprotection pathways that are impossible with non-orthogonal protecting groups (e.g., the Boc/Benzyl ether combination, which relies on differential acid lability).[1][2]

Visualizing Orthogonality

The logical relationship between the protecting groups and their respective cleavage reagents is fundamental to planning a synthetic route.

Orthogonal_Deprotection Start Peptide-NH-CH(CH₂COO-Fm)-CO-Resin (Incorporated this compound) Acid Acid Treatment (e.g., TFA in DCM) Start->Acid Boc Cleavage Base Base Treatment (e.g., 20% Piperidine in DMF) Start->Base Ofm Cleavage Product_A H₂N-CH(CH₂COO-Fm)-CO-Resin Free N-Terminus for Chain Elongation (Ofm group remains intact) Acid->Product_A Product_B Peptide-NH-CH(CH₂COOH)-CO-Resin Free Side-Chain for Modification/Cyclization (Peptide backbone remains intact) Base->Product_B

Caption: Orthogonal deprotection pathways for this compound.

Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is a prerequisite for reliable and reproducible experimental design.

PropertyValueSource(s)
CAS Number 117014-32-1 (L-isomer)[5][6]
123417-19-6 (D-isomer)[3][7]
Molecular Formula C₂₃H₂₅NO₆[6][7]
Molecular Weight 411.45 g/mol [6][8]
Appearance White powder[6][7]
Melting Point 146-148 °C[8]
Purity (Typical) ≥99% (HPLC)[6][7]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, DMF[5]
Storage Conditions 0 - 8 °C[6][7]

Core Applications and Field-Proven Insights

The utility of this compound extends beyond standard linear peptide synthesis. Its true power is realized in the construction of complex peptide architectures.

Synthesis of Side-Chain Cyclized (Lactam) Peptides

Cyclic peptides are of immense interest in drug development due to their increased metabolic stability and conformational rigidity compared to linear analogues.[9] this compound is an exemplary tool for creating side-chain-to-side-chain lactam bridges.

The Causality Behind the Workflow: The strategy involves assembling the linear peptide on a solid support, then selectively deprotecting the Asp side chain to reveal a free carboxylic acid. This acid is then coupled with a free amino group on another side chain (e.g., from a Lysine or Ornithine residue) already present in the peptide sequence. The orthogonality of the Ofm group is critical; its removal must not affect the N-terminal Boc group or other acid-labile side-chain protecting groups, which are necessary to prevent unwanted polymerization or branching.

On-Resin Side-Chain Modification

This reagent allows for the modification of the aspartic acid side chain while the peptide is still anchored to the resin. After selective removal of the Ofm group, the newly exposed carboxyl group can be coupled with various molecules, such as fluorescent labels, PEG chains, or other reporter groups, enabling the synthesis of highly specialized peptide probes and conjugates.[7]

Preparation of Protected Peptide Fragments for Convergent Synthesis

In a convergent or fragment-based synthesis approach, several smaller peptide fragments are synthesized and purified separately before being joined to form the final, larger peptide.[10] this compound can be used to create a fully protected fragment where the C-terminal side chain can be selectively deprotected to serve as a coupling point, offering a strategic alternative to C-terminal activation.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and embedded scientific rationale to ensure success and troubleshoot potential issues.

Protocol 1: Standard Coupling of this compound in Boc-SPPS

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and HBTU in a minimal volume of DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Validation: Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Scientist's Notes:

  • Why pre-activation? Pre-activating the carboxylic acid with HBTU/DIEA forms a highly reactive O-acylisourea intermediate, which rapidly acylates the free amine on the resin.[1] This minimizes the risk of side reactions, including racemization.

  • Why 3 equivalents? Using an excess of the amino acid and coupling reagents drives the reaction to completion, which is critical in SPPS where purification of intermediates is not possible.

  • Trustworthiness: The Kaiser test is a critical checkpoint. It qualitatively detects free primary amines. A negative result validates the completion of the coupling step before proceeding to the next cycle, preventing the formation of deletion sequences.

Protocol 2: Selective On-Resin Deprotection of the Ofm Group

Objective: To selectively remove the Ofm protecting group to expose the β-carboxyl group for cyclization or modification.

Materials:

  • Resin-bound peptide containing the this compound residue

  • 20% Piperidine in DMF (v/v)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin as described in Protocol 1, Step 1.

  • Deprotection: Treat the resin with the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh portion of the reagent for 15-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin exhaustively with DMF (5-7x) to ensure complete removal of piperidine. Follow with DCM washes (3x).

Scientist's Notes:

  • Mechanism: Piperidine acts as a base to induce a β-elimination reaction (E1cB mechanism), cleaving the fluorenylmethyl ester and releasing the free carboxylate and dibenzofulvene.[4]

  • Why extensive washing? Residual piperidine is basic and will neutralize the acidic activators in any subsequent coupling step, completely inhibiting the reaction. This is a common point of failure, and thorough washing is a non-negotiable step for a trustworthy protocol.

Workflow Example: On-Resin Side-Chain Cyclization

This workflow demonstrates the practical application of the orthogonal strategy.

Cyclization_Workflow A 1. Start: Linear Peptide on Resin Boc-...-Lys(Fmoc)-...-Asp(Ofm)-...-Resin B 2. Selective Ofm Deprotection (20% Piperidine in DMF) A->B C Intermediate 1 Boc-...-Lys(Fmoc)-...-Asp(OH)-...-Resin B->C D 3. Selective Fmoc Deprotection (20% Piperidine in DMF) C->D E Intermediate 2 Boc-...-Lys(NH₂)-...-Asp(OH)-...-Resin D->E F 4. On-Resin Cyclization (PyBOP/DIEA in DMF) E->F G Intermediate 3: Protected Cyclic Peptide Boc-...-Cyclo(Lys-Asp)-...-Resin F->G H 5. Final Cleavage & Deprotection (TFA Cocktail) G->H I Final Product: Free Cyclic Peptide H₂N-...-Cyclo(Lys-Asp)-...-OH H->I

Caption: Experimental workflow for side-chain to side-chain cyclization.

Concluding Remarks

This compound is more than a mere building block; it is a strategic enabler for the synthesis of complex and high-value peptides. Its robust orthogonal protection scheme provides chemists with the precision needed to perform selective side-chain manipulations, such as lactam bridge formation, which are crucial for developing next-generation peptide therapeutics.[9][11] By understanding the chemical principles behind its protecting groups and adhering to validated protocols, researchers can confidently incorporate this versatile reagent into their workflows to achieve their synthetic goals with high fidelity and efficiency.

References

A Technical Guide to the Strategic Use of Boc-Asp(Ofm)-OH in the Synthesis of Advanced Peptide-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-based catalysts represent a frontier in chemical synthesis, bridging the gap between small-molecule organocatalysts and complex biological enzymes. Their modularity, stereochemical richness, and capacity for self-assembly make them highly tunable platforms for asymmetric transformations.[1][2] A critical component in designing functional peptide catalysts is the precise positioning of catalytic residues, among which aspartic acid plays a pivotal role due to its acidic side-chain carboxyl group. This guide provides an in-depth technical exploration of N-α-(tert-butyloxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH), a specialized building block that offers unique strategic advantages in the synthesis of sophisticated peptide catalysts. We will dissect the chemistry of its orthogonal protecting groups, detail its integration into solid-phase peptide synthesis (SPPS) workflows, and elucidate its role in enabling advanced catalyst design, including site-specific modifications and conformational constraints. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies to create novel catalytic peptides.

Introduction: The Emergence of Peptides as Precision Catalysts

The field of asymmetric catalysis has been profoundly influenced by nature's own catalysts: enzymes.[1] These complex protein structures create exquisitely defined active sites that orchestrate chemical reactions with unparalleled efficiency and selectivity. Seeking to emulate this precision within a simplified and synthetically accessible framework, chemists have turned to oligopeptides.[1][3] Peptides offer a unique combination of advantages:

  • Inherent Chirality: Constructed from chiral amino acids, they provide a robust scaffold for asymmetric induction.[1]

  • Structural Diversity: The ability to form secondary structures like α-helices and β-sheets allows for the creation of well-defined catalytic pockets.[4]

  • Modularity and Tunability: The peptide sequence can be easily modified, allowing for rapid optimization of catalytic activity and selectivity through rational design or library screening.[1]

Within the catalytic arsenal of amino acids, residues like proline and histidine are well-known for their roles in enamine and nucleophilic catalysis, respectively.[4] However, aspartic acid, with its carboxylic acid side chain, is fundamental to the mechanism of numerous enzymes, including the vast family of aspartic proteases.[5] The aspartate side chain can function as a general acid, a general base, a hydrogen-bond donor/acceptor, or a nucleophile, making it a versatile tool for activating substrates and stabilizing transition states.[3][5] To successfully incorporate this functionality into a synthetic peptide catalyst, precise control over the reactivity of the side chain during synthesis is paramount. This control is achieved through the strategic use of protecting groups, and this compound stands out as a uniquely powerful tool for this purpose.

Chapter 1: The Chemistry of this compound – A Tool for Orthogonal Control

This compound is a derivative of L-aspartic acid where both the α-amino group and the β-carboxyl group are masked with distinct protecting groups. This dual protection is the key to its strategic utility.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueReference(s)
Chemical Name (2S)-2-(tert-butoxycarbonylamino)-4-(9H-fluoren-9-ylmethoxy)-4-oxo-butanoic acid[6]
Synonyms N-Boc-L-aspartic acid beta (9-fluorenylmethyl) ester, BA-gamma-Fme[6][7]
CAS Number 117014-32-1[7][8][9]
Molecular Formula C₂₃H₂₅NO₆[7][8]
Molecular Weight 411.45 g/mol [7][8]
Appearance White powder[10]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate[9]
The Power of the Orthogonal Protection Scheme

The central advantage of this compound lies in its orthogonal protecting groups, which can be selectively removed under different chemical conditions without affecting each other.[11][12] This allows for a multi-layered approach to peptide synthesis and modification.

  • Boc (tert-butyloxycarbonyl) Group: This group protects the N-terminus (α-amino group). It is highly sensitive to acid and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14] This is the standard deprotection step in Boc-based solid-phase peptide synthesis.

  • Ofm (9-fluorenylmethyl ester) Group: This group protects the side-chain carboxyl group. It is an ester derivative of the fluorenylmethyl moiety, making it labile to bases.[15] It is readily cleaved by secondary amines, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF), the same condition used to remove the N-terminal Fmoc group in the alternative Fmoc-SPPS strategy.[16][17]

This orthogonality is a powerful design feature. In a typical Boc-SPPS workflow, the Ofm group is stable to the repetitive TFA treatments used to remove the N-terminal Boc group. This allows the Asp side chain to remain protected throughout chain elongation. However, the chemist retains the option to remove the Ofm group selectively at any stage using a base, leaving all other acid-labile side-chain protecting groups (e.g., tBu, Trt) and the N-terminal Boc group intact.[12][18]

G cluster_0 Boc-Asp(Ofm)-Peptide-Resin cluster_1 cluster_2 Reaction Products Peptide Boc-Asp(Ofm)-Peptide-Resin Product_TFA H₂N-Asp(Ofm)-Peptide-Resin (For next coupling step) Peptide->Product_TFA Removes N-terminal Boc Product_Pip Boc-Asp(OH)-Peptide-Resin (For side-chain modification) Peptide->Product_Pip Removes side-chain Ofm Product_HF H₂N-Asp(OH)-Peptide-OH (Final cleaved peptide) Peptide->Product_HF Cleaves from resin & removes all protecting groups TFA TFA / DCM Piperidine Piperidine / DMF HF HF or TFMSA

Figure 1: Orthogonal deprotection strategy for this compound.

Chapter 2: Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use within the Boc/Bzl solid-phase synthesis strategy. This approach uses an acid-labile Boc group for temporary N-terminal protection and typically more robust, acid-labile groups (like benzyl esters) for side-chain protection, which are cleaved at the end of the synthesis with strong acids like hydrogen fluoride (HF).[19][20]

General Boc-SPPS Workflow

The synthesis of a peptide on a solid support is a cyclical process. The general workflow for adding a single amino acid in a Boc-SPPS strategy is outlined below.

G start Start: Peptide-Resin deprotection 1. Deprotection: Remove N-terminal Boc group (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization: Free the N-terminal amine (e.g., 10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 coupling 3. Coupling: Add next Boc-AA-OH with activator (e.g., HBTU/DIC) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End: Peptide(n+1)-Resin wash3->end

Figure 2: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Protocol: Incorporation of this compound

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. It assumes a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin (0.1 mmol, with free N-terminus)

  • This compound (164.6 mg, 0.4 mmol, 4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (62 µL, 0.4 mmol, 4 eq.) or an equivalent uronium/phosphonium salt activator like HBTU.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vial, dissolve this compound in 2 mL of DMF. Add the coupling agent (e.g., DIC) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Expert Insight: Pre-activation is crucial to form the reactive O-acylisourea intermediate (with DIC) or activated ester, minimizing side reactions and improving coupling efficiency.

  • Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a second coupling.

    • Trustworthiness: The ninhydrin test is a self-validating step within the protocol, ensuring the complete formation of the desired peptide bond before proceeding to the next cycle.[21]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Chapter 3: The Role of this compound in Advanced Catalyst Design

The true value of this compound is realized when the selective removal of the Ofm group is used to create unique catalytic structures that would be difficult or impossible to synthesize with standard protected amino acids.

Rationale for Orthogonal Deprotection
  • Site-Specific Modification: The deprotected aspartate side chain provides a reactive handle for attaching other chemical entities while the peptide remains on the solid support. This could include fluorescent probes, biotin tags for purification, or, most importantly for catalysis, the installation of a metal-coordinating ligand to create a metallopeptide catalyst.[22]

  • On-Resin Cyclization: Cyclic peptides often exhibit enhanced stability and conformational rigidity, which can pre-organize catalytic residues into a more effective orientation.[15] The Ofm group can be removed to allow the free carboxyl group to form an amide bond with the N-terminus or a side-chain amine (e.g., from Lysine), creating a cyclic peptide directly on the resin.

  • Mimicking Catalytic Dyads: In many enzymes, two or more residues work in concert. For example, in an aspartic protease, two aspartate residues cooperate to activate a water molecule.[5] Using this compound alongside a standard Boc-Asp(OBzl)-OH allows a chemist to deprotect one side chain, modify it, and then proceed with the synthesis, creating a precisely defined, asymmetric catalytic dyad.

Workflow & Protocol: Selective On-Resin Deprotection of the Ofm Group

This protocol outlines the removal of the Ofm group from a resin-bound peptide, exposing the side-chain carboxyl group for further modification.

G start Start: Peptide-Asp(Ofm)-Resin wash1 1. Wash Resin (DCM, then DMF) start->wash1 deprotection 2. Ofm Deprotection: Treat with 20% Piperidine in DMF (2 x 10 minutes) wash1->deprotection wash2 3. Wash Resin Thoroughly (DMF, DCM, DMF) To remove piperidine and dibenzofulvene deprotection->wash2 end Result: Peptide-Asp(OH)-Resin wash2->end modification Next Step: On-Resin Modification or Cyclization end->modification

Figure 3: Workflow for selective on-resin deprotection of the Ofm group.

Methodology:

  • Resin Preparation: Start with the fully assembled, N-terminally Boc-protected peptide-resin. Swell the resin in DMF for 20 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain the solution. Repeat this step one more time.

    • Expert Insight: Two short treatments are more effective than one long treatment for ensuring complete removal of the Ofm group and washing away the dibenzofulvene byproduct, which can otherwise engage in side reactions.[17][23]

  • Thorough Washing: This is a critical step. Wash the resin extensively with DMF (5-7 times) to ensure all traces of piperidine are removed. Any residual base will interfere with subsequent acid-labile steps or electrophilic modifications. Follow with washes in DCM (3x) and finally DMF (3x) to prepare for the next step.

  • Validation: The success of the deprotection can be indirectly confirmed by the subsequent reaction. For example, if coupling a primary amine to the newly freed carboxyl group, a positive ninhydrin test on the amine-functionalized resin would confirm the presence of the free amine and thus the successful deprotection and subsequent coupling.

Conclusion

This compound is more than just another protected amino acid; it is a strategic tool that unlocks advanced methodologies in the synthesis of peptide-based catalysts. Its unique orthogonal protection scheme provides chemists with the flexibility to selectively expose the critical aspartate side-chain carboxyl group at any desired point in the synthesis. This capability is instrumental for sophisticated molecular engineering, enabling the construction of complex catalytic architectures through site-specific modifications, on-resin cyclization, and the creation of biomimetic active sites. By understanding and leveraging the distinct chemical properties of the Boc and Ofm protecting groups, researchers can move beyond linear peptide sequences and venture into the design of highly structured, functional, and potent peptide catalysts for a new generation of chemical transformations.

References

An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the two cornerstone protecting group strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. Designed for researchers, chemists, and drug development professionals, this document delves into the chemical principles, mechanistic underpinnings, and practical applications of each strategy, offering field-proven insights to inform experimental design and troubleshooting.

The Imperative of Protection in Peptide Synthesis

The synthesis of a peptide is a feat of controlled chemical construction. To assemble a defined sequence of amino acids, it is paramount to temporarily mask the reactive functional groups—the α-amino group of the incoming amino acid and the reactive side chains of trifunctional amino acids—to prevent unwanted side reactions like polymerization or branching.[1][2][3] This is achieved through the use of protecting groups. The success of modern peptide synthesis, particularly SPPS, is built upon the principle of orthogonal protection , a strategy that employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[4][5] This allows for the iterative deprotection of the N-terminus for chain elongation while keeping the side-chain protection intact until the final cleavage step.[4] The two dominant orthogonal schemes are the Boc/Benzyl (Bzl) and the Fmoc/tert-Butyl (tBu) strategies.[1]

The Boc Strategy: A Classic, Robust Approach

The Boc strategy, foundational to the development of SPPS by R.B. Merrifield, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[6] This method is renowned for its robustness, particularly in mitigating the aggregation of hydrophobic peptides.

Chemical Principles of Boc Protection and Deprotection

Protection: The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[6][7] The reaction proceeds via a nucleophilic attack of the amino group on a carbonyl carbon of the anhydride.[7]

Deprotection: The removal of the Boc group is the cornerstone of the cyclical process in Boc-SPPS. It is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often as a 50% solution in a solvent like dichloromethane (DCM).[5][8] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to liberate the free amine of the peptide chain.[6]

Following deprotection, the newly formed N-terminal ammonium salt must be neutralized to the free amine with a tertiary base, such as diisopropylethylamine (DIEA), to prepare it for coupling with the next activated amino acid.[5]

Side-Chain Protection in Boc Chemistry

The Boc strategy is considered "quasi-orthogonal."[1] While the Nα-Boc group is removed by moderate acid (TFA), the "permanent" side-chain protecting groups are also acid-labile, but require a much stronger acid for cleavage.[5] These are typically benzyl-based (Bzl) protecting groups.[1] The final step of the synthesis involves treating the fully assembled, resin-bound peptide with a very strong acid, such as anhydrous hydrofluoric acid (HF), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[6]

Workflow for Boc Solid-Phase Peptide Synthesis

The cyclical nature of Boc-SPPS is illustrated in the workflow diagram below. Each cycle extends the peptide chain by one amino acid.

cluster_0 Boc-SPPS Cycle Start Resin-Bound Peptide (Nα-Boc Protected) Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Cycle Start Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 Wash (DCM/IPA) Coupling->Wash3 End Resin-Bound Peptide (n+1) (Nα-Boc Protected) Wash3->End Cycle Complete

Caption: A single cycle of the Boc-SPPS workflow.

Common Side Reactions and Mitigation

The harsh acidic conditions of Boc chemistry can lead to several side reactions:

  • Alkylation: The stable tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp) and Methionine (Met).[5] This is mitigated by adding "scavengers," such as dithiothreitol (DTE) or anisole, to the cleavage cocktails to trap these reactive cations.[8][9]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a five-membered aspartimide ring under both acidic and basic conditions, which can lead to a mixture of α- and β-coupled peptides upon ring-opening.[8][10] Using the β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the benzyl ester can significantly reduce this side reaction.[2]

  • Pyroglutamate Formation: An N-terminal Glutamine (Gln) or Glutamic acid (Glu) can cyclize under acidic conditions to form pyroglutamate, resulting in a blocked N-terminus.[11] This is more likely if the neutralization step is delayed after deprotection.

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8][10] This is suppressed in Boc-SPPS because the N-terminus is protonated after deprotection, reducing its nucleophilicity.[8] In-situ neutralization protocols can further minimize this risk.[10]

Experimental Protocol: A Standard Boc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to a peptide-resin using manual Boc-SPPS.

  • Resin Preparation:

    • Start with 1.0 g of peptide-resin (e.g., MBHA resin for peptide amides) in a reaction vessel.

    • Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v). Perform a brief pre-wash (1-2 minutes).[8]

    • Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[8]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.

    • Perform washes in the following sequence: DCM (3x), Isopropanol (IPA) (2x), DCM (3x). Each wash should be for 1-2 minutes with agitation.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM (v/v) to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the neutralization solution. Repeat once.

    • Wash the resin with DCM (5x) to remove excess DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-4 equivalents relative to resin substitution).

    • Dissolve the Boc-amino acid and an activating agent (e.g., HBTU, 3-4 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6-8 eq.) to the activation mixture and allow it to react for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3x) and IPA (2x).

    • The resin is now ready for the next deprotection cycle.

The Fmoc Strategy: The Milder, Orthogonal Alternative

Developed as a milder alternative to the Boc strategy, the Fmoc approach has become the dominant method for routine peptide synthesis.[] Its primary advantage lies in its true orthogonality, where the temporary Nα-protecting group and the permanent side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid).[3]

Chemical Principles of Fmoc Protection and Deprotection

Protection: The base-labile Fmoc group is introduced to the α-amino group of an amino acid by reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[13][14]

Deprotection: The Fmoc group is rapidly cleaved under mild basic conditions via a β-elimination mechanism.[][14] A 20-50% solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF is used.[13] The piperidine abstracts a proton from the fluorenyl ring, initiating the elimination cascade that releases the free amine, carbon dioxide, and a dibenzofulvene-piperidine adduct.[15] The formation of this adduct can be monitored by UV spectroscopy to track the reaction's progress.[15]

Side-Chain Protection and Final Cleavage

Comparative Analysis: Boc vs. Fmoc

The choice between Boc and Fmoc chemistry depends on the specific requirements of the peptide being synthesized, including its sequence, length, and any post-translational modifications.

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM)[6]Mild Base (e.g., 20% Piperidine in DMF)[13]
Side-Chain Protection Acid-labile (Benzyl-based, e.g., Bzl, Tos)[1][5][9]Acid-labile (tert-Butyl-based, e.g., tBu, Boc, Trt)[14]
Final Cleavage Strong Acid (e.g., HF, TFMSA)[8]Strong Acid (e.g., TFA with scavengers)[16]
Orthogonality Quasi-orthogonal: Relies on differential acid lability.[1]True Orthogonality: Base-labile Nα-group vs. acid-labile side-chain groups.[3]
Advantages - Reduces aggregation of hydrophobic sequences. - Less risk of diketopiperazine formation.[8]- Milder conditions preserve acid-sensitive functionalities.[][] - Higher purity crude products generally. - Avoids use of highly corrosive HF.
Disadvantages - Harsh acidic conditions (TFA, HF). - Side reactions from carbocations.[5] - Not suitable for many acid-labile modifications.- Base-labile modifications are incompatible. - Piperidine can cause side reactions (e.g., aspartimide formation).[10] - Aggregation can be more problematic.

The Principle of Orthogonality Visualized

True orthogonality is the cornerstone of modern SPPS, enabling the synthesis of complex and modified peptides. It allows for the selective deprotection of a specific functional group without affecting any others present in the molecule. The Fmoc/tBu strategy is the quintessential example of this principle.

cluster_0 Orthogonal Deprotection Scheme Peptide Protected Peptide on Resin Nα-Fmoc Lys(Boc) Asp(OtBu) Cys(Trt) Reagent_Base Piperidine/DMF (Mild Base) Peptide:N->Reagent_Base Reagent_Acid TFA Cocktail (Strong Acid) Peptide->Reagent_Acid Final Cleavage Deprotected_N Peptide on Resin Nα-H₂⁺ Lys(Boc) Asp(OtBu) Cys(Trt) Reagent_Base->Deprotected_N Selectively removes Nα-Fmoc only Deprotected_Final Free Peptide in Solution (All groups removed) Reagent_Acid->Deprotected_Final Removes all side-chain groups & cleaves from resin Deprotected_N->Reagent_Acid After full synthesis

Caption: Orthogonality in Fmoc-SPPS.

Conclusion

Both the Boc and Fmoc strategies are powerful, well-established methods for solid-phase peptide synthesis. The classic Boc/Bzl approach remains valuable, especially for synthesizing difficult, aggregation-prone sequences. However, due to its milder reaction conditions, true orthogonality, and avoidance of hazardous reagents like HF, the Fmoc/tBu strategy has become the method of choice for the routine synthesis of a vast array of peptides. A thorough understanding of the underlying chemistry, potential side reactions, and orthogonal principles of both systems is critical for any scientist engaged in the art of peptide synthesis, enabling the rational design of protocols to achieve high-purity products for research and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp(Ofm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Complex Peptide Architectures

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving complex molecular architectures such as cyclic peptides and side-chain modified analogues. The Boc-Asp(Ofm)-OH building block represents a cornerstone of an effective orthogonal protection strategy, particularly within the framework of Boc/Bzl-based chemistry.[1][2] This derivative features the standard acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and a base-labile 9-fluorenylmethyl (Ofm) ester protecting the β-carboxyl side chain.

The key advantage of the Ofm group lies in its orthogonality to the Boc group and to the benzyl-type protecting groups typically used for other side chains in Boc-SPPS.[][4][5] While the Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA) and benzyl groups require strong acid (e.g., HF or TFMSA) for cleavage, the Ofm group is selectively cleaved under mild basic conditions, most commonly with a piperidine solution.[1][2] This unique attribute allows for the selective deprotection of the aspartic acid side chain while the peptide remains anchored to the resin and fully protected at the N-terminus and other side chains. This targeted reactivity is the gateway to sophisticated on-resin modifications, most notably the synthesis of head-to-tail cyclic peptides.[6][7]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in SPPS, focusing on its application in the synthesis of on-resin cyclized peptides.

The Principle of Orthogonality: The Boc/Ofm Strategy

Orthogonal protection is a strategy that employs multiple classes of protecting groups within a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[4][5] The this compound derivative is a classic example of this principle in action.

The workflow enables a three-tiered deprotection sequence:

  • Nα-Deprotection (Iterative): The Boc group is removed at each cycle of peptide elongation using trifluoroacetic acid (TFA).

  • Side-Chain Deprotection (Selective): The Ofm group is selectively removed post-elongation using a piperidine solution to unmask the side-chain carboxyl group for modification.

  • Final Cleavage (Global): The completed peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).

Below is a diagram illustrating this orthogonal relationship.

Orthogonal_Strategy cluster_Peptide Resin-Bound Protected Peptide cluster_N_alpha Nα-Deprotection (Iterative) cluster_Side_Chain Side-Chain Deprotection (Selective) cluster_Final Final Cleavage (Global) Peptide Boc-AA_n-...-Asp(Ofm)-...-AA_1-Resin N_alpha H-AA_n-...-Asp(Ofm)-...-AA_1-Resin Peptide->N_alpha  TFA/DCM   Side_Chain Boc-AA_n-...-Asp(OH)-...-AA_1-Resin Peptide->Side_Chain  Piperidine/DMF   N_alpha->Peptide  Coupling   Final_Peptide H-AA_n-...-Asp-...-AA_1-OH (Free Peptide) Side_Chain->Final_Peptide  Strong Acid (HF)  

Orthogonal deprotection scheme using this compound.

Key Characteristics and Data

The selection of a protecting group strategy hinges on the stability and lability of the chosen groups under various reaction conditions. The following table summarizes the characteristics of the protecting groups involved in the Boc/Ofm strategy.

Protecting GroupTypeLability ConditionStability Condition
Boc (Nα-protection)UrethaneModerate Acid (e.g., 50% TFA in DCM)Base (Piperidine), Strong Acid (HF, short exposure)
Ofm (Asp side-chain)EsterBase (e.g., 20% Piperidine in DMF)Moderate Acid (TFA), Strong Acid (HF)
Bzl-type (e.g., Bzl, Tos)Benzyl Ether/EsterStrong Acid (e.g., HF, TMSOTf)Moderate Acid (TFA), Base (Piperidine)

Experimental Protocols

Protocol 1: Incorporation of this compound into the Peptide Sequence

This protocol outlines the standard procedure for coupling this compound during a typical Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Activation Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Solution: 50% TFA in DCM

  • Neutralization Solution: 10% DIEA in DCM

Procedure:

  • Resin Preparation: Start with the peptide-resin following the previous Boc-deprotection and neutralization steps. The resin should be swollen in DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin-containing reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next cycle by performing the standard Boc deprotection (50% TFA/DCM) and neutralization steps to prepare for the coupling of the subsequent amino acid.[8]

Protocol 2: Selective On-Resin Deprotection of the Ofm Group

This crucial step unmasks the side-chain carboxyl group for cyclization. The chemistry is identical to that of Fmoc group removal.[9][10]

Materials:

  • Fully assembled, Nα-Boc protected linear peptide-resin containing the Asp(Ofm) residue.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM.

Procedure:

  • Resin Swelling: Wash the peptide-resin with DMF (3x) to ensure it is fully swollen.

  • First Piperidine Treatment: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the slurry for 3-5 minutes at room temperature. Drain the solution.

  • Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

  • Extensive Washing: Drain the deprotection solution. This washing step is critical to remove all traces of piperidine, which could interfere with the subsequent cyclization. Wash the resin thoroughly as follows:

    • DMF (5x)

    • DCM (3x)

    • DMF (3x)

  • Confirmation (Optional): The cleavage of the Ofm group can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at ~301 nm.[9]

  • The resin now bears the linear peptide with a free β-carboxyl group on the aspartic acid residue and is ready for on-resin cyclization.

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol describes the intramolecular amide bond formation between the N-terminal amine (after Boc removal) and the newly deprotected Asp side-chain carboxyl group.

Workflow Diagram:

Cyclization_Workflow A 1. Assemble Linear Peptide Boc-AA_n-...-Asp(Ofm)-...-AA_1-Resin B 2. Selective Ofm Deprotection (20% Piperidine/DMF) A->B C Resin with Free Side-Chain Boc-AA_n-...-Asp(OH)-...-AA_1-Resin B->C D 3. N-terminal Boc Deprotection (50% TFA/DCM) C->D E Resin with Free N-Terminus & Side-Chain H-AA_n-...-Asp(OH)-...-AA_1-Resin D->E F 4. On-Resin Cyclization (e.g., PyBOP/DIEA) E->F G Cyclic Peptide on Resin F->G H 5. Final Cleavage & Deprotection (Strong Acid, e.g., HF) G->H I Purified Cyclic Peptide H->I

Workflow for head-to-tail peptide cyclization.

Materials:

  • Peptide-resin from Protocol 2, after subsequent N-terminal Boc deprotection and neutralization.

  • Cyclization Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or an alternative such as HATU/HBTU.

  • Base: DIEA.

  • Solvent: DMF.

Procedure:

  • N-terminal Deprotection: Perform a standard Boc deprotection (50% TFA/DCM) on the peptide-resin from Protocol 2, followed by neutralization (10% DIEA/DCM) to expose the N-terminal amine. Wash thoroughly with DCM and then DMF.

  • Cyclization Reaction: Swell the resin in DMF. In a separate vessel, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.

  • Reaction Time: Agitate the reaction mixture at room temperature. The cyclization of large peptides can be slow; monitor the reaction over 4-24 hours.

  • Monitoring: Take a small aliquot of resin, cleave the peptide, and analyze by HPLC and Mass Spectrometry to check for the conversion of the linear precursor to the cyclic product.

  • Washing: Once cyclization is complete, wash the resin extensively with DMF (3x) and DCM (3x).

  • Final Cleavage: Dry the resin and proceed with the final cleavage from the solid support and global deprotection of any remaining side-chain protecting groups using an appropriate strong acid cocktail (e.g., HF/anisole).[11]

  • Purification: Purify the crude cyclic peptide using standard techniques such as reverse-phase HPLC.

Troubleshooting and Scientific Insights

  • Aspartimide Formation: While the primary role of Ofm is to provide an orthogonal handle, the steric bulk of the fluorenyl group offers some protection against aspartimide formation, a common side reaction with aspartic acid residues, especially at Asp-Gly or Asp-Ser sequences.[12][13][14][15] However, prolonged exposure to basic conditions during Ofm deprotection should still be avoided. Using shorter, repeated treatments with piperidine is preferable to a single long exposure.

  • Incomplete Cyclization: On-resin cyclization can be hampered by peptide aggregation or poor solvation. Performing the reaction in a dilute solution of DMF or using structure-breaking additives can be beneficial. Ensure the neutralization step after Boc deprotection is complete, as a protonated N-terminus will not be nucleophilic.

  • Reagent Choice: The choice of coupling reagent for the cyclization step is critical to minimize epimerization. Urionium-based reagents like HATU or HBTU, in combination with a non-nucleophilic base like DIEA, are generally preferred.[1][16]

Conclusion

This compound is a powerful and versatile tool for advanced peptide synthesis. Its unique orthogonal properties enable the selective deprotection of the aspartic acid side chain, providing a reliable and efficient route for the on-resin synthesis of head-to-tail cyclic peptides and other complex structures. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently incorporate this building block into their synthetic strategies to access novel peptide therapeutics and research tools.

References

Mastering Orthogonal Deprotection: A Guide to the Selective Cleavage of the Ofm Group from Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: An In-Depth Application Note for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and the development of complex molecular therapeutics, the strategic use of orthogonal protecting groups is fundamental. The proper selection and sequential removal of these groups dictate the success of a synthetic route, ensuring high yield and purity of the final product. This guide provides a detailed exploration of the deprotection conditions for the 9-fluorenylmethyl (Ofm) ester group from the side chain of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly known as Boc-Asp(Ofm)-OH.

This document serves as a senior application scientist's perspective, offering not just protocols, but the underlying chemical principles and field-proven insights to empower researchers in their synthetic endeavors.

The Principle of Orthogonality: Boc and Ofm in Concert

The utility of this compound lies in its orthogonal protecting group strategy. The N-terminal Boc group is labile under acidic conditions, while the side-chain Ofm ester is selectively cleaved by base.[1] This differential stability allows for the precise and independent manipulation of the α-amino group and the β-carboxyl group, a critical capability in the synthesis of cyclic peptides, branched peptides, and other complex architectures.[2]

The Boc group is typically removed with acids like trifluoroacetic acid (TFA), while the Ofm group, analogous to the well-known Fmoc group, is removed via a base-mediated β-elimination mechanism.[1][2] This orthogonality is the cornerstone of modern peptide chemistry, enabling the construction of intricate molecules with a high degree of control.

The Mechanism of Ofm Deprotection: A Base-Induced Elimination

The cleavage of the Ofm ester proceeds through a well-understood E1cB (Elimination Unimolecular conjugate Base) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine. This generates a carbanion, which then undergoes β-elimination to release the free carboxylate, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct.

Ofm_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Boc_Asp_Ofm This compound Carbanion Fluorenyl Carbanion Intermediate Boc_Asp_Ofm->Carbanion Proton Abstraction Products Boc-Asp-OH + Dibenzofulvene (DBF) Carbanion->Products β-Elimination Adduct DBF-Piperidine Adduct Products->Adduct Trapping Piperidine Piperidine (Base) Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of Ofm deprotection via base-mediated β-elimination.

A Critical Side Reaction: Aspartimide Formation

A significant challenge during the base-mediated deprotection of the Asp(Ofm) side chain is the formation of a cyclic succinimide derivative known as aspartimide.[3] This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen, which then attacks the side-chain ester. Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate.[4]

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[5][6]

Aspartimide_Formation Peptide Peptide with Asp(Ofm) Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Base Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Products Aspartimide->Racemized_Peptide Epimerization Workflow Start This compound Deprotect_Ofm Selective Ofm Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotect_Ofm Intermediate1 Boc-Asp-OH Deprotect_Ofm->Intermediate1 Couple_Side_Chain Side-Chain Functionalization (e.g., Amide Coupling) Intermediate1->Couple_Side_Chain Product1 Boc-Asp(R)-OH Couple_Side_Chain->Product1 Deprotect_Boc Boc Deprotection (e.g., TFA/DCM) Product1->Deprotect_Boc Final_Product1 H-Asp(R)-OH Deprotect_Boc->Final_Product1

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced metabolic stability, target affinity, and conformational rigidity compared to their linear counterparts. Their synthesis, however, presents unique challenges, necessitating sophisticated chemical strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclic peptides, with a particular focus on the strategic use of N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH). We will delve into the principles of orthogonal protection, detailing the rationale behind the selection of the acid-labile Boc group for N-terminal protection and the base-labile Ofm group for the side-chain carboxyl function of aspartic acid. This guide will provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), selective on-resin deprotection of the Ofm group, and subsequent intramolecular cyclization to form a lactam bridge. Furthermore, we will discuss potential side reactions, such as aspartimide formation, and strategies to mitigate them, ensuring a high-purity final product.

Introduction: The Significance of Cyclic Peptides and the Role of Orthogonal Protection

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery and development.[1] Their constrained conformation often leads to improved biological activity, receptor selectivity, and resistance to enzymatic degradation when compared to linear peptides.[1][2] The synthesis of these complex structures, however, is not trivial and relies heavily on the principles of orthogonal protection.[3] An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[3][4][5] This level of control is paramount for achieving successful intramolecular cyclization.

This guide focuses on a robust strategy for synthesizing side-chain-to-side-chain cyclized peptides through the formation of a lactam bridge between an aspartic acid residue and a basic amino acid like lysine. This is achieved by employing a Boc-based solid-phase peptide synthesis (SPPS) strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino groups during chain elongation.[6][7] For the side-chain of aspartic acid, the 9-fluorenylmethyl (Ofm) ester is utilized. The Ofm group, derived from the same fluorenyl moiety as the more commonly known Fmoc group, is labile to basic conditions, specifically treatment with piperidine.[8][9] This Boc/Ofm combination provides an excellent orthogonal system: the Boc groups are removed with acid at each step of the peptide chain elongation, while the Ofm group remains stable, only to be selectively removed with a base prior to the on-resin cyclization step.

The Chemistry of this compound: A Strategic Choice

The selection of this compound as a key building block is a deliberate choice rooted in the principles of chemical orthogonality and reaction kinetics.

2.1. The Boc Group: Acid-Labile N-α-Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis.[6] Its removal is typically achieved by treatment with a moderate acid, such as trifluoroacetic acid (TFA), which does not affect the more acid-stable side-chain protecting groups or the linkage of the peptide to the resin.[6][10]

2.2. The Ofm Group: Base-Labile Side-Chain Protection

The 9-fluorenylmethyl (Ofm) ester is a base-labile protecting group for the β-carboxylic acid moiety of aspartic acid.[8] Its cleavage mechanism is analogous to that of the Fmoc group, proceeding via a β-elimination reaction in the presence of a mild base like piperidine.[9] This selective deprotection unmasks the side-chain carboxyl group, making it available for the crucial intramolecular cyclization reaction.

2.3. Orthogonality in Action

The combination of the acid-labile Boc group and the base-labile Ofm group provides a robust orthogonal system.[8] This allows for the precise and sequential deprotection of the necessary functional groups, as illustrated in the workflow below.

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc Chemistry) cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization A Start with Resin B Couple Boc-AA-OH A->B C Deprotect N-terminus (TFA) B->C C->B Repeat for each amino acid D Incorporate this compound and Boc-Lys(Fmoc)-OH E Selective Ofm Removal (Piperidine) D->E Unmask Carboxyl Group F Selective Fmoc Removal (Piperidine) E->F Unmask Amino Group G Intramolecular Lactam Bridge Formation H Final Cleavage from Resin & Global Deprotection (HF or TFMSA) G->H I Purified Cyclic Peptide H->I

Logical workflow for cyclic peptide synthesis using this compound.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundPeptide Synthesis GradeAapptec, P3 BioSystems, or equivalent
Other Boc-protected Amino AcidsPeptide Synthesis GradeVarious
MBHA or PAM resin100-200 meshVarious
Dichloromethane (DCM)AnhydrousVarious
N,N-Dimethylformamide (DMF)AnhydrousVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Diisopropylethylamine (DIEA)Reagent GradeVarious
HBTUPeptide Synthesis GradeVarious
PiperidineReagent GradeVarious
Diethyl etherAnhydrousVarious
Acetonitrile (ACN)HPLC GradeVarious

3.2. Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a model linear peptide on a 0.1 mmol scale using MBHA resin.

  • Resin Swelling: Swell 0.2 g of MBHA resin (0.5 mmol/g loading) in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Pre-activate 0.4 mmol of the first Boc-amino acid with 0.38 mmol of HBTU and 0.8 mmol of DIEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Treat the resin with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence, incorporating this compound and a suitable orthogonally protected basic amino acid (e.g., Boc-Lys(Fmoc)-OH) at the desired positions.

3.3. Protocol 2: On-Resin Cyclization

  • Selective Side-Chain Deprotection:

    • After the final amino acid coupling and N-terminal Boc deprotection, wash the resin-bound peptide with DMF.

    • To deprotect the Ofm group on Asp and the Fmoc group on Lys, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Intramolecular Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

3.4. Protocol 3: Cleavage and Purification

  • Final Cleavage:

    • Wash the cyclized peptide-resin with DCM and dry under vacuum.

    • For peptides without sensitive residues like Trp or Met, a standard cleavage cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether (2x).

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Mitigating Side Reactions: The Challenge of Aspartimide Formation

A significant side reaction encountered during the synthesis of peptides containing aspartic acid is the formation of aspartimide.[11][12][13] This intramolecular cyclization of the aspartic acid residue can occur under both acidic and basic conditions.[12] The five-membered aspartimide ring can subsequently reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[12][14]

G A Asp-X Peptide B Aspartimide Intermediate A->B Base or Acid Catalyzed Intramolecular Cyclization C Desired α-Peptide B->C Nucleophilic Ring Opening (α-carboxyl) D Undesired β-Peptide B->D Nucleophilic Ring Opening (β-carboxyl)

Pathway of aspartimide formation and subsequent ring opening.

Strategies to Minimize Aspartimide Formation:

  • Steric Hindrance: The use of bulky protecting groups on the side chain of aspartic acid can sterically hinder the formation of the aspartimide ring. While Ofm is not exceptionally bulky, careful control of reaction conditions is key.

  • Optimized Deprotection: When removing the Ofm group with piperidine, it is crucial to use the minimum effective concentration and time to avoid prolonged exposure to basic conditions.

  • Choice of Coupling Reagents: For the cyclization step, the use of milder activating agents can sometimes reduce the incidence of side reactions.

Conclusion

The use of this compound in a Boc-based solid-phase peptide synthesis strategy offers a reliable and efficient method for the production of side-chain cyclized peptides. The orthogonality of the Boc and Ofm protecting groups allows for the selective and controlled unmasking of the required functional groups for on-resin lactam bridge formation. By following the detailed protocols and being mindful of potential side reactions like aspartimide formation, researchers can successfully synthesize these valuable and complex biomolecules for a wide range of applications in research and drug development.

References

Orthogonal protection strategy with Boc-Asp(Ofm)-OH for complex peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Orthogonal Protection Strategy with Boc-Asp(Ofm)-OH for Complex Peptides

Audience: Researchers, scientists, and drug development professionals.

A Guide to Strategic Aspartic Acid Incorporation: Leveraging the this compound Orthogonal System for Advanced Peptide Architectures

In the synthesis of complex peptides, particularly those requiring cyclization or specific side-chain modifications, the strategic selection of protecting groups is paramount. This guide provides an in-depth exploration of the orthogonal protection strategy employing N-α-tert-butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester (this compound). We will delve into the chemical principles underpinning this strategy, its practical applications, and detailed protocols for its successful implementation in solid-phase peptide synthesis (SPPS).

The Imperative of Orthogonal Protection in Complex Peptide Synthesis

The synthesis of peptides with sophisticated architectures, such as cyclic or branched structures, necessitates a protection scheme where different protecting groups can be removed under distinct, non-interfering conditions. This principle of "orthogonality" allows for the selective deprotection of a specific functional group while others remain intact, enabling precise, site-specific modifications.[1][2]

The Boc/Fmoc protecting group pair is a cornerstone of modern peptide synthesis. The Boc (tert-butyloxycarbonyl) group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group is removed by mild bases, typically piperidine.[3][4][5] The use of this compound introduces a third level of orthogonality. Here, the α-amino group is protected by the acid-labile Boc group, and the β-carboxyl group of the aspartic acid side chain is protected by the base-labile 9-fluorenylmethyl (Ofm) ester.[6][7]

This unique arrangement is particularly advantageous for:

  • On-resin side-chain to side-chain cyclization: Creating lactam-bridged peptides for conformational constraint.[8][9][10]

  • Side-chain anchoring to the solid support: Allowing for subsequent head-to-tail cyclization.

  • Site-specific conjugation: Attaching reporter molecules, polymers, or other moieties to the aspartic acid side chain.

The Chemistry of this compound: A Tripartite System

The utility of this compound lies in the differential lability of its protecting groups:

  • Boc (α-amino protection): Removed by moderate to strong acids (e.g., TFA). This is a standard deprotection step in Boc-based SPPS.[4]

  • Ofm (β-carboxyl protection): A base-labile ester. It is stable to the acidic conditions used to remove the Boc group but can be selectively cleaved using a mild base, often piperidine, similar to the Fmoc group.[6][7]

  • Free α-carboxyl group: Available for coupling to the growing peptide chain on the solid support.

This tripartite system allows for the incorporation of an aspartic acid residue where the side chain can be deprotected independently of the N-terminus and other acid-labile side-chain protecting groups (e.g., tBu, Trt).

Diagram: Orthogonal Deprotection Scheme of this compound

Orthogonal_Deprotection cluster_peptide Peptide Chain with this compound Incorporated Peptide ...-NH-CH(CH₂-COO-Ofm)-CO-... Acid Acid (TFA) Peptide->Acid Boc deprotection Base Base (Piperidine) Peptide->Base Ofm deprotection Free_Amine Free N-terminus for chain elongation ...-NH₂-CH(CH₂-COO-Ofm)-CO-... Acid->Free_Amine Free_Carboxyl Free side-chain for cyclization/conjugation ...-NH-CH(CH₂-COOH)-CO-... Base->Free_Carboxyl Lactam_Bridge_Workflow A 1. Linear Peptide Synthesis on Resin (Fmoc-SPPS) B 2. Incorporate this compound and Fmoc-Lys(Boc)-OH A->B C 3. Selective Deprotection of Side Chains - Piperidine for Ofm - TFA for Boc B->C D 4. On-Resin Cyclization (e.g., DIC/HOBt) C->D E 5. Cleavage from Resin and Global Deprotection (TFA cocktail) D->E F 6. Purification and Analysis E->F

References

The Strategic Application of Boc-Asp(Ofm)-OH for the High-Fidelity Incorporation of Asparagine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of asparagine (Asn) residues into synthetic peptides is a critical, yet often challenging, step in solid-phase peptide synthesis (SPPS). The primary obstacle is the propensity for side-chain dehydration and subsequent aspartimide formation, which can lead to a cascade of undesirable side products, compromising the purity and yield of the target peptide. This comprehensive guide details the strategic use of N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH) as a superior building block for the introduction of asparagine residues. We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its application, and discuss the critical parameters for ensuring high-fidelity peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Challenge of Asparagine Incorporation

Asparagine, with its polar side-chain amide, is a functionally important amino acid in many biologically active peptides. However, its direct incorporation during solid-phase peptide synthesis (SPPS) using standard coupling reagents is fraught with complications. The primary side reaction is the dehydration of the asparagine side-chain amide to a nitrile, forming a β-cyanoalanine residue.[1] This irreversible modification alters the structure and function of the final peptide.

To circumvent this, a common and effective strategy is the post-synthetic modification of an aspartic acid residue. This involves incorporating a protected aspartic acid derivative into the peptide chain and then converting its side-chain carboxyl group into an amide in a subsequent step. The choice of the side-chain protecting group for the aspartic acid is paramount to the success of this strategy. It must be stable to the conditions of peptide chain elongation and N-α-deprotection, yet readily cleavable under conditions that do not compromise the integrity of the peptide.

This compound: A Chemically Orthogonal Solution

This compound is a strategically designed amino acid derivative that offers an elegant solution to the challenges of asparagine incorporation.[2] It features two key protecting groups with orthogonal lability:

  • N-α-tert-butyloxycarbonyl (Boc) group: This acid-labile protecting group is used for the temporary protection of the α-amino group. It is readily removed with mild acids like trifluoroacetic acid (TFA) during the iterative cycles of SPPS.[2][3]

  • β-9-fluorenylmethyl (Ofm) ester: This base-labile group protects the side-chain carboxyl group of the aspartic acid.[3] Its key advantage is its stability to the acidic conditions used for Boc deprotection, ensuring the side chain remains protected throughout peptide assembly. The Ofm group can then be selectively removed with a mild base, typically piperidine, to reveal the free carboxyl group for subsequent amidation.[3]

This orthogonal protection scheme allows for the precise and controlled deprotection of the side chain at the desired stage of the synthesis, minimizing the risk of side reactions.

Chemical Properties of this compound
PropertyValue
Chemical Name N-α-tert-butyloxycarbonyl-L-aspartic acid β-9-fluorenylmethyl ester[4]
Synonyms Boc-L-Asp(Ofm)-OH, Boc-L-aspartic acid β-9-fluorenylmethyl ester[4]
CAS Number 117014-32-1[4][5]
Molecular Formula C23H25NO6[4]
Molecular Weight 411.45 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and chloroform.[5]

Mechanism of Action: Preventing Aspartimide Formation

A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a cyclic imide side product.[6][7] This occurs when the backbone amide nitrogen of the C-terminal adjacent residue attacks the activated side-chain carboxyl group of aspartic acid. Aspartimide formation is particularly prevalent during the basic conditions of Fmoc deprotection in Fmoc-based SPPS.[8] While Boc-SPPS generally sees less aspartimide formation due to the acidic deprotection steps, the risk is not entirely eliminated, especially with certain sequences.[8]

The use of the bulky Ofm protecting group on the aspartic acid side chain provides steric hindrance that significantly suppresses the intramolecular cyclization leading to aspartimide formation.[9] This ensures the integrity of the peptide backbone and prevents the formation of difficult-to-separate impurities.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the successful incorporation of an asparagine residue using this compound in manual Boc-SPPS.

Workflow Overview

cluster_0 Peptide Synthesis cluster_1 Side-Chain Deprotection & Amidation cluster_2 Final Cleavage A Resin Swelling B Boc-Deprotection A->B C Neutralization B->C D Coupling of this compound C->D E Capping (Optional) D->E F Selective Ofm Deprotection E->F G Amidation to Asn F->G H Final Cleavage from Resin G->H I Peptide Precipitation & Purification H->I

Caption: Workflow for Asn incorporation using this compound.

Protocol 1: Coupling of this compound

This protocol describes the coupling of this compound to a peptide-resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

  • Activation of this compound:

    • In a separate vessel, dissolve 3 equivalents of this compound in a minimal amount of DMF.

    • Add 3 equivalents of the coupling reagent (e.g., HBTU).

    • Add 6 equivalents of DIPEA to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling reaction can be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the peptide-resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: On-Resin Conversion of Asp(Ofm) to Asn

This protocol details the selective deprotection of the Ofm group and the subsequent amidation of the aspartic acid side chain to form asparagine.

Materials:

  • Peptide-resin containing the Asp(Ofm) residue

  • 20% (v/v) Piperidine in DMF

  • Ammonium chloride (NH4Cl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Selective Ofm Deprotection:

    • Wash the peptide-resin with DMF (3 x 1 min).

    • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and the cleaved Ofm-adduct.

  • Side-Chain Amidation:

    • Swell the resin in DMF.

    • In a separate vessel, prepare the amidation solution by dissolving 10 equivalents of ammonium chloride and 10 equivalents of HOBt in DMF.

    • Add 10 equivalents of DIC to the amidation solution and pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amidation solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Washing:

    • Drain the amidation mixture.

    • Wash the peptide-resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min).

    • The peptide-resin now contains an asparagine residue at the desired position and is ready for further chain elongation or final cleavage.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling can be performed. Ensure that the reagents are fresh and anhydrous.

  • Premature Ofm Deprotection: While the Ofm group is stable to TFA, prolonged exposure or the use of stronger acids for Boc deprotection should be avoided.

  • Incomplete Amidation: The amidation reaction can be monitored by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry. If incomplete, the reaction time can be extended or the amidation step repeated.

  • Aspartimide Formation: Although significantly reduced, the risk of aspartimide formation is not entirely zero, especially in sensitive sequences (e.g., Asp-Gly).[10] Using sterically hindered bases for neutralization steps and minimizing the time the peptide is exposed to basic conditions can further mitigate this risk.

Conclusion

This compound is a highly effective and reliable building block for the introduction of asparagine residues in solid-phase peptide synthesis. Its orthogonal protection scheme provides the necessary control to prevent common side reactions such as nitrile formation and aspartimide formation. The protocols outlined in this guide, when followed diligently, will enable researchers to synthesize asparagine-containing peptides with high purity and yield, facilitating the advancement of peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boc-Asp(Ofm)-OH in Industrial Peptide Manufacturing

In the landscape of large-scale peptide synthesis, particularly for therapeutic applications, the choice of protecting group strategy is paramount to achieving high purity, yield, and cost-effectiveness. The tert-butyloxycarbonyl (Boc) strategy, while one of the foundational approaches in solid-phase peptide synthesis (SPPS), continues to be a robust and relevant method for industrial-scale production.[] A key challenge in the synthesis of complex peptides is the management of trifunctional amino acids, such as aspartic acid, where side-chain protection and potential side reactions, like aspartimide formation, can significantly impact the final product quality.[2]

This application note details the use of N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (this compound), a versatile building block that offers a distinct strategic advantage in large-scale Boc-SPPS. The 9-fluorenylmethyl (Ofm) ester provides an orthogonal protecting group for the β-carboxyl function of aspartic acid.[3][4] This orthogonality allows for the selective deprotection of the Ofm group under basic conditions, while the N-terminal Boc group (acid-labile) and other side-chain protecting groups (typically acid-labile in Boc-SPPS) remain intact.[3][5] This unique feature enables several advanced synthetic strategies on the solid phase, including on-resin cyclization, side-chain modification, and the synthesis of asparagine-containing peptides.[3]

This guide provides a comprehensive overview of the chemical principles, detailed protocols for large-scale synthesis, and expert insights into the application of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties and Rationale for Use

This compound combines the acid-labile Boc group for Nα-protection with the base-labile Ofm group for β-carboxyl protection. This orthogonal protection scheme is a cornerstone of its utility in complex peptide synthesis.

Functional GroupProtecting GroupCleavage Condition
α-AminoBoc (tert-butyloxycarbonyl)Acidic (e.g., Trifluoroacetic acid - TFA)
β-CarboxylOfm (9-fluorenylmethyl)Basic (e.g., Piperidine in DMF)

The primary advantages of employing this compound in a large-scale Boc-SPPS campaign include:

  • Orthogonal Deprotection Capability: Enables selective on-resin manipulation of the aspartic acid side chain without affecting the rest of the peptide.[3]

  • Facilitation of On-Resin Cyclization: Crucial for the synthesis of cyclic peptides, where a lactam bridge can be formed between the deprotected aspartic acid side chain and a corresponding amino group on the resin-bound peptide.[3]

  • Synthesis of Asparagine Peptides: The Ofm ester can be converted to an amide on-resin to introduce asparagine (Asn) at specific positions.[3]

  • Potential for Reduced Aspartimide Formation: While aspartimide formation is a concern with aspartic acid residues, the strategic use of orthogonal protection can, in some contexts, offer better control over side reactions compared to standard Boc-Asp(OBzl)-OH.

Diagrams and Workflows

Chemical Structure of this compound

G cluster_boc Boc Group (Acid-Labile) cluster_asp Aspartic Acid Backbone cluster_ofm Ofm Group (Base-Labile) main This compound boc_label O || (CH₃)₃C-O-C- asp_label -NH-CH-COOH      |      CH₂      |      C=O      | boc_label->asp_label Nα-protection ofm_label O-CH₂- asp_label->ofm_label β-carboxyl protection fluorenyl [Fluorenyl Ring] start Start with Pre-loaded Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Washing (DCM/DMF/IPA) coupling->wash cycle Repeat Cycle (n-1 times) wash->cycle cycle->deprotection Next Amino Acid final_deprotection Final Boc Deprotection cycle->final_deprotection Final Amino Acid cleavage HF or TFMSA Cleavage & Side-Chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Lyophilized Peptide purification->end

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boc-Asp(Ofm)-OH in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a cornerstone of peptide chemistry, relies on an orthogonal protection scheme where the temporary Nα-Boc group is removed by moderate acid, while more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acid.[1] Within this framework, the synthesis of complex peptides, such as cyclic or branched structures, necessitates the use of semi-permanent protecting groups that can be selectively removed under conditions that do not affect the Boc group or other side-chain protecting groups.

This compound, or N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester, is a uniquely valuable building block for such advanced synthetic strategies.[2] It employs an orthogonal protection system where the N-terminal Boc group is acid-labile, and the side-chain O-fluorenylmethyl (Ofm) ester is base-labile.[3] This differential stability allows for the selective deprotection of the aspartic acid side chain on the solid support, enabling site-specific modifications such as lactam bridge formation for cyclization, without disturbing the integrity of the rest of the peptide.[4][5]

This application note provides a comprehensive guide to the purification of peptides synthesized using this compound. We will delve into the critical aspects of the Ofm group's chemistry, potential side reactions during its removal, and detailed, field-proven protocols for the purification of the final peptide product by reversed-phase high-performance liquid chromatography (RP-HPLC).

The Chemistry of Ofm Deprotection: A Double-Edged Sword

The O-fluorenylmethyl (Ofm) protecting group is structurally similar to the more common Fmoc (9-fluorenylmethyloxycarbonyl) group and is removed under similar basic conditions, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][7] The deprotection proceeds via a β-elimination mechanism, liberating the free carboxylic acid on the aspartic acid side chain and generating dibenzofulvene (DBF) as a byproduct.[7]

While this base-lability provides the desired orthogonality to the acid-labile Boc group, it also introduces a significant challenge: aspartimide formation . This intramolecular side reaction is particularly prevalent for aspartic acid residues, especially when followed by sterically unhindered amino acids like glycine.[8][9] Under basic conditions, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered cyclic imide (aspartimide). This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often accompanied by racemization at the α-carbon of the aspartic acid residue.[10]

The resulting α- and β-aspartyl peptides are isomers with very similar physicochemical properties, making their separation by RP-HPLC exceptionally challenging.[8] Therefore, the key to a successful purification is to first minimize aspartimide formation during the synthesis and deprotection steps.

Minimizing Aspartimide Formation: Prophylactic Measures

Preventing the formation of impurities during SPPS is the most effective strategy to simplify subsequent purification. For peptides containing Asp(Ofm), consider the following:

  • Choice of Base for Ofm Deprotection: While piperidine is the standard reagent, exploring milder bases or modified deprotection cocktails can reduce the propensity for aspartimide formation. For instance, using piperazine or adding an acid scavenger to the piperidine solution has been shown to mitigate this side reaction.[7][11]

  • Reaction Conditions: Performing the Ofm deprotection at room temperature and for the minimum time required for complete cleavage is crucial. Elevated temperatures significantly accelerate aspartimide formation.

  • Sequence Considerations: Be aware that Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction.[8]

Purification of Peptides Post-Ofm Deprotection and Final Cleavage: A Detailed Protocol

The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[12] This technique separates peptides based on their hydrophobicity.[13]

Experimental Protocol: RP-HPLC Purification

This protocol outlines a general procedure for the purification of a peptide synthesized using this compound following on-resin deprotection of the Ofm group, subsequent modification (e.g., cyclization), and final cleavage from the resin with a strong acid (e.g., HF or TFMSA) and global deprotection of other side-chain protecting groups.

1. Crude Peptide Preparation:

  • Following cleavage from the resin, precipitate the crude peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Lyophilize the crude peptide to obtain a dry powder.

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Column: A C18 reversed-phase column is the standard choice for most peptides. For very hydrophobic or large peptides, a C4 or diphenyl column may provide better resolution. A column with a wide pore size (300 Å) is recommended for peptides larger than 20 amino acids.

    • Recommended Column: XBridge Peptide BEH C18, 5 µm, 130 Å, or similar.[14]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Filter and degas both mobile phases before use.

4. Purification Method:

  • Sample Dissolution: Dissolve the lyophilized crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (DMSO) can be added. Centrifuge the sample to remove any insoluble material before injection.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. The following is a generic gradient that can be used as a starting point and should be optimized for each specific peptide:

Time (min)% Mobile Phase B
05
55
6565
70100
75100
805
  • Detection: Monitor the elution of the peptide at 214 nm (peptide bond) and 280 nm (aromatic residues like Trp, Tyr, Phe).

  • Fraction Collection: Collect fractions corresponding to the major peaks.

5. Analysis of Fractions and Lyophilization:

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Data Presentation: HPLC Purification Parameters
ParameterRecommendationRationale
Column Stationary Phase C18Good retention and selectivity for a wide range of peptides.
Particle Size 5 µmProvides a good balance between resolution and backpressure for preparative separations.
Pore Size 130 Å or 300 Å130 Å is suitable for smaller peptides, while 300 Å is better for larger peptides to allow for better diffusion into the pores.
Mobile Phase Additive 0.1% TFAActs as an ion-pairing agent to improve peak shape and resolution. It is also volatile, facilitating removal during lyophilization.
Organic Modifier AcetonitrileProvides good solvating power for peptides and has a low viscosity and UV cutoff.
Gradient Slope 1% B/minA shallow gradient is generally recommended to achieve good resolution of closely eluting impurities.[14]
Detection Wavelength 214 nm and 280 nm214 nm for detecting the peptide backbone and 280 nm for aromatic side chains, providing comprehensive detection.

Visualization of the Purification Workflow

Purification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-Strategy) cluster_OnResin_Mod On-Resin Modification cluster_Cleavage_Deprotection Cleavage and Global Deprotection cluster_Purification Purification and Analysis A Resin Loading B Iterative Coupling & Boc Deprotection A->B C Incorporation of this compound B->C D Selective Ofm Deprotection (e.g., 20% Piperidine/DMF) C->D E Site-Specific Reaction (e.g., Cyclization) D->E F Cleavage from Resin & Removal of Side-Chain Protecting Groups (e.g., HF) E->F G Crude Peptide Precipitation & Lyophilization F->G H RP-HPLC Purification G->H I Fraction Analysis (LC-MS) H->I J Pooling of Pure Fractions & Lyophilization I->J K Pure Peptide J->K

Caption: Experimental workflow for the synthesis and purification of peptides using this compound.

Troubleshooting Purification Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with residual silanols on the column. - Peptide aggregation.- Use a high-purity, end-capped column. - Try a different mobile phase additive (e.g., formic acid), but be aware this will change selectivity. - Decrease the sample concentration.
Poor Resolution of Target Peptide from Impurities - Inappropriate gradient slope. - Co-elution of isomers (e.g., α/β-aspartyl peptides).- Optimize the gradient to make it shallower around the elution time of the target peptide. - Try a different stationary phase (e.g., diphenyl or C4) to alter selectivity. - If isomers are present and inseparable, re-synthesis with optimized deprotection conditions is recommended.
Multiple Peaks with the Same Mass - Presence of α- and β-aspartyl isomers due to aspartimide formation. - Racemization at the Asp residue.- This is a synthetic issue. Re-synthesize the peptide using milder base conditions for Ofm deprotection or a shorter reaction time.
Low Recovery of Purified Peptide - Poor solubility of the crude peptide. - Irreversible adsorption to the column. - Peptide precipitation during purification.- Ensure complete dissolution of the crude peptide before injection. - Use a column with a different stationary phase. - Ensure the concentration of acetonitrile in the mobile phase does not cause the peptide to precipitate.

Conclusion

This compound is a powerful tool for the synthesis of complex peptides, offering a valuable orthogonal protection strategy within the Boc/Bzl framework. Successful purification of peptides synthesized with this building block hinges on a two-pronged approach: minimizing the formation of aspartimide-related impurities during the synthesis and employing a well-optimized RP-HPLC method for the final purification. By understanding the underlying chemistry of Ofm deprotection and the potential for side reactions, and by following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently obtain high-purity peptides for their research and drug development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: A Deep Dive into Preventing Aspartimide Formation with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the chemistry that drives successful peptide synthesis. This guide is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of Solid-Phase Peptide Synthesis (SPPS) and are seeking robust solutions to common challenges.

Today, we will tackle a persistent and often troublesome side reaction: aspartimide formation . Our focus will be on a specific and highly effective tool in our arsenal: the use of Boc-Asp(Ofm)-OH . We will explore the causality behind its use, provide field-proven troubleshooting advice, and detail protocols to ensure the integrity of your synthesis.

Part 1: The Challenge of Aspartimide Formation

Q1: What is aspartimide formation, and why is it a critical issue in peptide synthesis?

Aspartimide formation is an intramolecular side reaction that occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1] The process involves the nitrogen atom of the peptide backbone at the C-terminal side of the Asp residue attacking the side-chain carbonyl group. This attack forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][2]

This side reaction is detrimental for several reasons:

  • Generation of Difficult-to-Separate Impurities: The aspartimide ring is unstable and can be opened by nucleophiles. Under aqueous workup conditions, this leads to the formation of two products: the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group. These two isomers often have very similar chromatographic properties, making purification exceedingly difficult.[1]

  • Racemization: The formation of the aspartimide intermediate can lead to racemization at the α-carbon of the aspartic acid residue, further complicating the product mixture.[1]

  • Reduced Yield: The diversion of the synthetic pathway towards these byproducts inevitably leads to a lower yield of the desired peptide.

It's crucial to understand that the trigger for aspartimide formation differs significantly between the two major SPPS strategies:

  • Fmoc-SPPS: The reaction is predominantly base-catalyzed . The repetitive use of piperidine for Fmoc deprotection creates the basic environment that facilitates the deprotonation of the backbone amide nitrogen, initiating the cyclization.[1][2]

  • Boc-SPPS: Aspartimide formation is primarily acid-catalyzed . While generally less of an issue during the cyclical TFA deprotection steps, it can be a significant problem during the final, prolonged strong acid cleavage (e.g., with HF).[1][3]

Diagram: The Aspartimide Formation Pathway

Aspartimide_Pathway Peptide_Chain Asp-Xxx Peptide Sequence Cyclization Intramolecular Cyclization (Base or Acid Catalyzed) Peptide_Chain->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Ring Opening Aspartimide->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Hydrolysis->Beta_Peptide

Caption: General pathway of aspartimide formation and subsequent hydrolysis.

Part 2: The this compound Solution

Q2: How does the 9-fluorenylmethyl (Ofm) ester in this compound prevent this side reaction?

The core strategy to combat aspartimide formation is to hinder the initial intramolecular cyclization. This is precisely the role of the 9-fluorenylmethyl (Ofm) protecting group on the side chain of aspartic acid.

The Ofm group is exceptionally sterically bulky . This large, rigid structure acts as a physical shield, effectively blocking the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl.[4] While smaller protecting groups like benzyl (Bzl) in Boc-Asp(OBzl)-OH offer some protection, they are often insufficient in highly susceptible sequences. The cyclohexyl (cHex) ester of Boc-Asp(OcHex)-OH has historically been used to minimize aspartimide formation in Boc-SPPS due to its increased bulk over Bzl.[1][5] The Ofm group represents a further advancement in this steric hindrance strategy.

For a protecting group to be effective, it must not only be bulky but also flexible enough to not interfere with the coupling reaction itself. The Ofm group strikes this balance, providing significant steric hindrance to prevent the intramolecular side reaction while still allowing for efficient intermolecular peptide bond formation.

Diagram: Steric Hindrance by the Ofm Group

Steric_Hindrance cluster_Asp Aspartic Acid Residue Backbone_N Backbone Amide (N) Side_Chain_CO Side-Chain Carbonyl (C=O) Backbone_N->Side_Chain_CO Attack Ofm Bulky Ofm Group Ofm->Side_Chain_CO Blocks Attack Attack Intramolecular Attack Path

Caption: The bulky Ofm group physically obstructs the cyclization pathway.

Part 3: Troubleshooting Guide

While this compound is a powerful tool, no single solution is foolproof for all peptide sequences and conditions. Here is a guide to troubleshoot potential issues.

Observation (LC-MS Data) Potential Cause Recommended Corrective Actions
Peak at [M-18] of the target peptide. Aspartimide formation has occurred, leading to a dehydration product.1. Re-evaluate the sequence: Asp-Gly is the most problematic. Consider if the sequence can be modified. 2. Optimize coupling: Ensure the coupling time is not excessively long. Use fresh, high-quality coupling reagents.
A major peak with the same mass as the target peptide but a different retention time. This strongly suggests the presence of the β-aspartyl isomer, formed via an aspartimide intermediate.1. Review cleavage conditions: For Boc-SPPS, this may indicate that the final acid cleavage was too harsh or prolonged. Consider reducing the cleavage time or temperature. 2. Purification strategy: An isocratic elution or a very shallow gradient during HPLC purification may be necessary to resolve the α and β isomers.
Incomplete removal of the Ofm group (peak at [M+178] of the target peptide). The Ofm group is acid-labile but may require specific conditions for complete removal.1. Optimize cleavage cocktail: Ensure a standard, robust cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5) is used.[6] 2. Increase cleavage time: Extend the cleavage reaction time to 3-4 hours to ensure complete deprotection.

Part 4: Experimental Protocols

Protocol 1: Standard Coupling of this compound in Manual Boc-SPPS

This protocol details a single coupling cycle for incorporating this compound into a peptide chain attached to a resin (e.g., Merrifield resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 25% TFA in DCM for deprotection

  • 10% DIPEA in DMF for neutralization

Workflow:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 1 minute.

    • Drain and treat with fresh 25% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative result).

    • If the coupling is complete, wash the resin thoroughly with DMF and then DCM. The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of all protecting groups, including the Ofm group.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Workflow:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger for the carbocations generated during deprotection.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis to confirm the identity and purity of the product.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The use of N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester, or Boc-Asp(Ofm)-OH, offers a powerful orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2] The acid-labile Boc group and the base-labile Ofm group allow for precise, selective deprotection.[3] However, the bulky nature of these protecting groups can present challenges, most notably, low coupling efficiency.

This guide is structured as a series of frequently asked questions to directly address the issues you may encounter in the lab. We will delve into the root causes of poor coupling yields and provide scientifically-grounded, actionable solutions to optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a poor coupling yield with this compound. What are the primary reasons for this failure?

Low coupling efficiency with this derivative is a common but solvable issue. The problem typically stems from one or more of four key areas:

  • Steric Hindrance: The combination of the bulky tert-butyloxycarbonyl (Boc) group at the α-amino position and the large 9-fluorenylmethyl (Ofm) ester on the side chain creates significant steric hindrance, physically obstructing the approach of the incoming activated amino acid.[4]

  • On-Resin Aggregation: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, causing the peptide-resin matrix to collapse.[4][5] This aggregation prevents solvents and reagents from efficiently accessing the N-terminal amine for the coupling reaction.[6]

  • Suboptimal Activation/Coupling Conditions: The choice of coupling reagent, base, and solvent system is critical. A standard protocol may not be sufficiently potent to overcome the high activation energy required for this hindered coupling.[4][7]

  • Protecting Group Instability and Side Reactions: While the Ofm group is designed for base lability, certain coupling conditions can promote side reactions like aspartimide formation, which consumes the desired sequence and results in a complex mixture of byproducts, appearing as a low yield of the target peptide.[5][8][9]

To systematically diagnose and resolve the issue, follow this troubleshooting workflow:

G start Low Coupling Efficiency Observed with this compound confirm 1. Confirm Incomplete Coupling (e.g., Positive Kaiser Test) start->confirm cause1 Potential Cause: Steric Hindrance confirm->cause1 If coupling is confirmed incomplete cause2 Potential Cause: Peptide Aggregation confirm->cause2 If resin appears clumped or fails to swell cause3 Potential Cause: Side Reactions (Aspartimide Formation) confirm->cause3 If sequence is Asp-Gly/Ser/Ala solution1 Solution: - Use potent coupling reagents (HATU, HCTU, PyAOP) - Increase reaction time/temperature - Perform a double coupling cause1->solution1 solution2 Solution: - Switch solvent from DMF to NMP - Add chaotropic salts (e.g., LiCl) - Use microwave-assisted synthesis - Incorporate pseudoprolines in sequence cause2->solution2 solution3 Solution: - Use weaker base (NMM, Collidine) - Add HOBt to deprotection solution - Use Dmb/Hmb backbone protection - Choose Asp(OBno)-OH as alternative cause3->solution3

Caption: Troubleshooting workflow for low coupling efficiency.

Q2: How can I definitively confirm that my coupling reaction has failed or is incomplete?

Qualitative in-process monitoring is essential. The most common method is the Kaiser test (or ninhydrin test), which detects free primary amines on the peptide-resin.[10][11]

  • Positive Result (Intense Blue Beads): Indicates a significant amount of unreacted N-terminal amine, confirming incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling was successful, and few to no free amines remain.

It is crucial to perform this test after the coupling step is complete and the resin has been thoroughly washed to remove residual reagents. If the test is positive, a second coupling is warranted.[4][10]

Protocol 1: Qualitative Monitoring with the Kaiser Test

  • Sample Collection: Carefully remove a small sample of peptide-resin (a few beads) from the reaction vessel after the coupling step and subsequent washing.

  • Washing: Place the beads in a small glass test tube and wash thoroughly with DMF to remove any residual coupling reagents or protected amino acids.

  • Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine.[11]

  • Incubation: Heat the test tube at 100-110°C for 3-5 minutes.[11]

  • Observation: Observe the color of the resin beads. An intense blue color signifies a failed coupling.

Note: The Kaiser test gives a false negative or a reddish-brown color for secondary amines, such as N-terminal proline.[10]

Q3: What are the optimal coupling reagents and conditions for a sterically hindered residue like this compound?

Standard carbodiimide activators like DCC or DIC alone are often insufficient for driving the coupling of bulky residues to completion.[7] More potent activating systems are required. The choice of reagent directly influences the reactivity of the activated ester intermediate.

Uronium/Aminium and Phosphonium salt-based reagents are highly recommended as they form more reactive intermediates (HOBt or HOAt active esters) and are generally more effective for difficult couplings.[4][7]

Reagent ClassExamplesMechanism & Suitability
Uronium/Aminium Salts HATU, HBTU, HCTU Form highly reactive HOAt or HOBt esters. HATU is particularly potent and is often the first choice for hindered couplings.[7][12] HCTU is a more cost-effective alternative with high reactivity.
Phosphonium Salts PyBOP, PyAOP Form HOBt or HOAt esters. PyAOP is especially effective for coupling N-methylated or other sterically demanding amino acids and is associated with low racemization.[4][13]
Carbodiimides DIC, EDC Must be used with an additive like Oxyma Pure or HOAt, which are more effective than HOBt at suppressing racemization and increasing reaction rates.[4][7]

Recommendation: For a first attempt at optimization, use HATU or PyAOP as the coupling reagent with a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7] Using a weaker base like NMM can sometimes reduce the risk of side reactions.[4]

Protocol 2: Optimized Coupling Protocol for this compound

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and neutralized. Swell the resin in DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swelled peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature can be raised to 40-50°C. Microwave-assisted synthesis can also significantly accelerate the reaction.[14]

  • Monitoring: After the reaction, wash the resin thoroughly and perform a Kaiser test (Protocol 1) to check for completion.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-5 (a "double coupling").[4]

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[10]

Q4: Could aspartimide formation be masquerading as low coupling efficiency?

Yes, this is a critical consideration. Aspartimide formation is a notorious side reaction in peptide synthesis, particularly for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[5][8] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide).

This aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine from deprotection steps or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts, often with racemization.[8][9] Since this pathway consumes your starting material, it directly leads to a lower yield of the correct final product.

G peptide Peptide-Asp(Ofm)-Xxx-Resin deprotonation Backbone N-H Deprotonation peptide->deprotonation Base (e.g., Piperidine, DIPEA) aspartimide Aspartimide Intermediate (Cyclized Side-Product) deprotonation->aspartimide Intramolecular Cyclization product_alpha Desired α-Peptide (Lower Yield) aspartimide->product_alpha Nucleophilic Ring Opening product_beta β-Peptide Byproduct aspartimide->product_beta Nucleophilic Ring Opening product_piperidide Piperidide Adducts aspartimide->product_piperidide Nucleophilic Ring Opening racemization Racemization aspartimide->racemization racemization->product_alpha racemization->product_beta

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Mitigation Strategies:

  • Reduce Basicity: During Fmoc deprotection steps prior to the coupling of this compound, adding a weak acid scavenger like HOBt (1-2%) to the piperidine solution can suppress aspartimide formation.[5]

  • Alternative Protecting Groups: For particularly problematic sequences, consider using a derivative with a more sterically hindered side-chain protecting group, such as Fmoc-Asp(OBno)-OH, which has been shown to significantly reduce aspartimide formation.

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can physically block the cyclization reaction.[5][15]

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Boc-Asp(Ofm)-OH in peptide synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of cleaving peptides containing this versatile building block. Our goal is to equip you with the scientific rationale behind each step, ensuring successful and reproducible outcomes in your experiments.

Introduction to this compound: The Principle of Orthogonal Protection

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester, or this compound, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS).[1] Its utility lies in its orthogonal protection scheme:

  • Boc (tert-Butyloxycarbonyl) group: Protects the α-amino group and is labile to acidic conditions, typically trifluoroacetic acid (TFA).[1][2]

  • Ofm (9-fluorenylmethyl) group: A variant of the well-known Fmoc group, it protects the β-carboxyl group of the aspartic acid side chain and is labile to basic conditions, such as treatment with piperidine.[1][2][3]

This differential stability allows for the selective deprotection of either the N-terminus or the side chain, offering precise control over the synthesis of complex peptides, including cyclic and branched structures.[1] The Ofm group is known for its stability under the acidic conditions required for Boc removal, which is a key advantage.[1]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and cleavage of peptides containing this compound.

Q1: What is the primary challenge when cleaving peptides with this compound?

The main consideration is to ensure complete removal of the N-terminal Boc group and any other acid-labile side-chain protecting groups without prematurely cleaving the base-labile Ofm group. While the Ofm group is generally stable in acid, prolonged exposure or harsh acidic conditions can lead to its partial loss.

Q2: Can I selectively cleave the Boc group while leaving the Ofm group intact on the peptide?

Yes, this is the primary application of this building block. The orthogonal nature of the Boc and Ofm protecting groups allows for selective deprotection.[1][2] Standard TFA treatment for Boc removal will not significantly affect the Ofm group, provided the conditions are optimized.

Q3: What are the recommended initial cleavage conditions for a peptide containing this compound?

A standard and effective starting point for cleaving a peptide from the resin and removing most acid-labile protecting groups is a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 1.5 to 2 hours at room temperature.[4] The choice and concentration of scavengers should be adapted based on the peptide's amino acid composition.

Q4: What is the mechanism of Ofm group removal?

The Ofm group is removed via a base-catalyzed β-elimination reaction.[2] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and the free carboxylate.[2][3]

Q5: Are there any known side reactions associated with Asp(Ofm) during synthesis and cleavage?

While the Ofm group provides good protection, aspartimide formation is a potential side reaction, particularly during the repetitive piperidine treatments used in Fmoc-based SPPS.[5][6] This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[5] During acidic cleavage, this is less of a concern, but it's a critical factor to consider during the synthesis phase.

Experimental Protocols

Protocol 1: Standard Cleavage for Full Deprotection

This protocol is designed for the complete removal of the Boc group, Ofm group, and other standard acid-labile side-chain protecting groups, as well as cleavage from the resin.

Step-by-Step Methodology:

  • Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it completely under a vacuum.[7]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4] The choice of scavengers is critical and should be tailored to your peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[8]

  • Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet multiple times with cold diethyl ether to remove scavengers.[8] Dry the final product under vacuum.

Protocol 2: Selective Boc Deprotection with Ofm Group Retention

This protocol is for cleaving the peptide from an acid-labile resin (e.g., 2-chlorotrityl chloride resin) while keeping the Ofm and other acid-stable side-chain protecting groups intact.

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptide-resin with DCM and ensure it is dry.

  • Mild Acid Cleavage: Treat the resin with a solution of 1-5% TFA in DCM.[9] The reaction time should be carefully monitored (typically 30-60 minutes) to ensure complete cleavage from the resin without significant loss of the Ofm group.

  • Neutralization: Quickly filter the resin and neutralize the filtrate with a base such as pyridine or DIPEA.

  • Work-up: Evaporate the solvent under reduced pressure. The protected peptide can then be purified or used in subsequent fragment condensation steps.

Troubleshooting Guide

The following table outlines common issues encountered during the cleavage of peptides containing this compound, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Peptide Yield Incomplete Cleavage: Insufficient cleavage time or TFA concentration.Optimize cleavage time (2-4 hours is typical) and ensure a high concentration of TFA (at least 90%).[8]
Peptide Precipitation Issues: The peptide may be too hydrophobic or hydrophilic to precipitate well in ether.Try a different anti-solvent, such as methyl tert-butyl ether. Reducing the TFA volume by evaporation before adding ether can also help.[8]
Presence of Unexpected Side Products Aspartimide Formation: This is more likely to occur during synthesis with repeated base exposure but can be exacerbated by certain cleavage conditions.If aspartimide formation is a recurring issue, consider using alternative backbone protection strategies during synthesis.[5]
Re-attachment of Protecting Groups: Cations generated during cleavage can re-attach to electron-rich residues like Trp or Tyr.Ensure an adequate concentration and appropriate choice of scavengers in your cleavage cocktail.[4][8]
Incomplete Removal of Ofm Group Insufficient Basicity (if full deprotection is desired): The cleavage cocktail was not sufficiently basic to remove the Ofm group.If full deprotection is the goal and the Ofm group remains, a subsequent treatment with a base like piperidine will be necessary.
Premature Loss of Ofm Group Prolonged Exposure to Acid: The cleavage time was excessively long.Minimize the cleavage time to what is necessary for complete Boc removal (monitor by HPLC). A typical time is 1.5-2 hours.[8]

Cleavage Cocktail Decision Workflow

Choosing the right cleavage cocktail is paramount for success. The following diagram illustrates a decision-making process based on your peptide's characteristics and the desired final product.

Cleavage_Cocktail_Decision_Tree start_node start_node decision_node decision_node process_node process_node result_node result_node start Start: Peptide Synthesis Complete q1 Goal: Fully Deprotected Peptide? start->q1 q2 Peptide contains Trp, Met, Cys, or Tyr? q1->q2 Yes mild_cleavage Use Mild Acid Cleavage (e.g., 1-5% TFA in DCM) q1->mild_cleavage No q3 Peptide contains Arg(Pbf/Pmc)? q2->q3 Yes standard_cleavage Use Standard TFA Cleavage (e.g., TFA/H2O, 95:5) q2->standard_cleavage No scavenger_cleavage Use TFA with Scavengers (e.g., TFA/TIS/H2O, 95:2.5:2.5) q3->scavenger_cleavage No reagent_k Use Reagent K or similar (TFA/thioanisole/EDT/phenol/H2O) q3->reagent_k Yes protected_peptide Result: Protected Peptide (Ofm group intact) mild_cleavage->protected_peptide deprotected_peptide Result: Fully Deprotected Peptide standard_cleavage->deprotected_peptide scavenger_cleavage->deprotected_peptide reagent_k->deprotected_peptide

Caption: Decision tree for selecting the optimal cleavage cocktail.

References

Technical Support Center: Navigating the Challenges of Steric Hindrance from the Fmoc Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of steric hindrance from the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise and practical solutions needed to overcome common synthetic challenges and ensure the successful synthesis of your target peptides.

Introduction: Understanding the Double-Edged Sword of the Fmoc Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] However, the bulky, planar structure of the fluorenyl ring system, while key to its function, is also a significant source of steric hindrance.[2] This steric bulk can physically obstruct the approach of an incoming activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions. This problem is particularly pronounced when coupling to or from sterically hindered amino acids (e.g., Val, Ile, Thr) or when synthesizing peptides prone to aggregation.[3][4]

This guide will delve into the mechanistic basis of Fmoc-related steric hindrance and provide a systematic approach to troubleshooting and overcoming these challenges.

Troubleshooting Guide: Overcoming Incomplete Coupling Reactions

Incomplete coupling is one of the most common and frustrating issues in SPPS, often manifesting as deletion sequences in the final product. When steric hindrance from the N-terminal Fmoc group is the suspected culprit, a logical, step-by-step approach to optimization is crucial.

Problem 1: Low Coupling Efficiency with a Sterically Hindered Amino Acid

You are coupling an Fmoc-protected amino acid with a bulky side chain (e.g., Fmoc-Val-OH, Fmoc-Ile-OH) and a ninhydrin or Kaiser test indicates a significant amount of unreacted free amine on the resin.

Immediate Actions & Rationale
  • Double Couple: The simplest first step is to repeat the coupling reaction with a fresh solution of the activated amino acid.[5] This can often drive the reaction to completion.

  • Extend Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[6]

  • Increase Temperature: Elevating the reaction temperature to 40-60°C provides the necessary activation energy to overcome the steric barrier.[6] Microwave-assisted peptide synthesis is particularly effective for this purpose, as it can rapidly and uniformly heat the reaction vessel.[6]

Workflow for Troubleshooting Hindered Coupling

G A Positive Ninhydrin/Kaiser Test (Incomplete Coupling) B Perform a Second Coupling (Double Couple) A->B C Re-test with Ninhydrin B->C G Proceed to Deprotection C->G Negative H Still Positive? C->H D Extend Reaction Time (e.g., 4h to overnight) I Still Positive? D->I E Increase Temperature (40-60°C or Microwave) J Still Positive? E->J F Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) F->G Typically resolves issue H->D Yes I->E Yes I->G Negative J->F Yes J->G Negative

Caption: Systematic workflow for troubleshooting incomplete coupling reactions.

Problem 2: Persistent Coupling Failure Despite Basic Troubleshooting

Even after attempting extended reaction times and increased temperatures, coupling efficiency remains low, especially for notoriously difficult sequences (e.g., Pro-Pro, multiple adjacent bulky residues).

Advanced Strategies: Reagent and Solvent Optimization

The choice of coupling reagent is paramount when dealing with severe steric hindrance. Standard carbodiimide reagents like DCC or DIC are often insufficient for these challenging couplings.[6][7]

  • Upgrade Your Coupling Reagent: Switch to a more powerful onium-salt reagent.[5]

    • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly effective at forming the activated OAt- or OBt-ester, which are more reactive than the species formed by carbodiimides.[8] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[8] COMU is an excellent alternative that offers similar reactivity to HATU but with a superior safety profile, as its Oxyma Pure leaving group is not explosive.[6][9]

    • Phosphonium Reagents: PyBOP and PyAOP are also highly reactive and are excellent choices for hindered couplings.[6][10] They are generally associated with lower levels of racemization compared to some uronium salts.[10]

    • Specialized Reagents: For extreme cases, such as coupling α,α-disubstituted amino acids, generating amino acid fluorides in situ with a reagent like TFFH can be highly effective.[9][11]

  • Optimize the Solvent System: The solvent plays a critical role in solvating the peptide-resin complex and influencing reaction kinetics.

    • Solvent Choice: If aggregation is suspected (often indicated by the resin failing to swell properly), switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM can be beneficial.[4][5]

    • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help break up secondary structures that contribute to aggregation and poor solvation.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues
Reagent ClassExample ReagentsKey AdvantagesConsiderations
Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast kinetics, well-established for difficult couplings.[10]HOBt and HOAt-based reagents are potentially explosive; can cause guanidinylation of the N-terminus if excess reagent is used.[8][9]
Oxyma-Based COMUReactivity comparable to HATU, improved safety profile (non-explosive), better solubility.[6][9]Can be less stable in solution than other uronium reagents.
Phosphonium PyBOP, PyAOPHigh reactivity, generally lower racemization risk.[10]Byproducts can sometimes be more difficult to wash away; solutions in DMF have moderate stability.
Fluoride-Forming TFFHExcellent for extremely hindered couplings (e.g., Aib).[9][11]Generates HF as a byproduct, requiring careful handling.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of steric hindrance from the Fmoc group?

The Fmoc group is a large, rigid aromatic system. When attached to the N-terminal amino acid, the fluorenyl rings can physically block the trajectory of the incoming activated amino acid's electrophilic carbonyl carbon from reaching the nucleophilic N-terminal amine. This increases the activation energy of the peptide bond formation, slowing the reaction rate. The effect is magnified when either the N-terminal residue or the incoming amino acid (or both) also has a bulky side chain, creating a highly congested reaction center.

G cluster_0 Growing Peptide Chain on Resin cluster_1 Incoming Activated Amino Acid Resin Resin Peptide ...-AA(n-1)-NH Fmoc Fmoc Group Peptide->Fmoc N-terminal AA_n Fmoc-AA(n)-O-X Fmoc->AA_n Steric Clash! SideChain Bulky R-group AA_n->SideChain

Caption: Steric clash between the N-terminal Fmoc group and an incoming amino acid.

Q2: Can the choice of base in the coupling reaction affect the outcome?

Yes. The base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is used to activate the coupling reagent and neutralize the protonated N-terminal amine. However, using a highly hindered base like DIPEA is generally preferred because it is less likely to cause side reactions like premature deprotection of the Fmoc group. In cases where racemization is a concern, especially with sensitive amino acids like His or Cys, a weaker, more sterically hindered base like collidine may be beneficial.[10]

Q3: Are there alternatives to the Fmoc group for mitigating steric hindrance?

While Fmoc is dominant in SPPS, for extremely difficult sequences, alternative strategies can be employed:

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can disrupt the interchain hydrogen bonding that leads to aggregation, thereby improving solvation and coupling efficiency.[4] These are particularly useful in long or hydrophobic sequences.

  • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as a proline-like oxazolidine. Introducing a pseudoproline dipeptide temporarily inserts a "kink" into the peptide backbone, disrupting secondary structure formation and preventing aggregation.[4]

  • Alternative Nα-Protecting Groups: While less common in standard Fmoc/tBu SPPS, other protecting groups with different steric profiles exist, though they often require different deprotection chemistries.

Q4: How do I know if the problem is steric hindrance or peptide aggregation?

These two issues are often intertwined. Aggregation, the self-association of peptide chains on the resin, can make the N-terminus inaccessible, mimicking the effect of steric hindrance.[4]

  • Signs of Aggregation: The resin may fail to swell properly, appear clumpy, or show significantly slower draining during wash steps.[4] Aggregation is more common in hydrophobic sequences and typically becomes a problem after the peptide chain reaches 5-6 residues.[4]

  • Signs of Pure Steric Hindrance: The problem occurs specifically when coupling a bulky amino acid (e.g., Val) to another bulky residue, even at the beginning of a sequence, and the resin swells normally.

  • Solution Intersection: Fortunately, many strategies for overcoming steric hindrance, such as using stronger coupling reagents, higher temperatures, and disruptive solvents like NMP, are also effective at combating aggregation.[4][5]

Experimental Protocol: General Procedure for a Hindered Coupling Using HATU

This protocol provides a robust starting point for coupling a sterically hindered amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading).

    • Add the coupling reagent HATU (3.9 equivalents).

    • Add an additive like HOAt (4 equivalents) in DMF.

    • Finally, add a base such as DIPEA (8 equivalents) to the amino acid solution.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, consider increasing the temperature to 50°C.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[6]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines.[6] If the test is positive, indicating incomplete coupling, repeat steps 3-5 (a "double couple"). If the test remains positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle to avoid the formation of deletion peptides.

By understanding the principles of steric hindrance and employing a systematic troubleshooting approach, researchers can successfully navigate the challenges posed by the Fmoc group and synthesize even the most difficult peptide sequences with high purity and yield.

References

Technical Support Center: Managing Aggregation of Peptides Containing Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with Boc-Asp(Ofm)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose, manage, and prevent peptide aggregation, a common challenge that can impede synthesis efficiency and product purity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding aggregation in peptides synthesized using this compound.

Q1: What is peptide aggregation in the context of SPPS? A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support (resin).[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, creating stable β-sheet-like structures that cause the peptide-resin matrix to collapse.[2] This collapse hinders the diffusion of solvents and reagents, leading to incomplete coupling and deprotection steps.[1][2]

Q2: Why are peptides containing this compound particularly prone to aggregation? A2: The susceptibility arises from a combination of factors:

  • Protecting Group Properties: The Boc (tert-butoxycarbonyl) group and especially the Ofm (9-fluorenylmethyl ester) group are large and hydrophobic.[3][4][5] The fluorenyl moiety of the Ofm group can promote π-π stacking interactions between peptide chains, exacerbating aggregation.

  • Sequence Dependence: Like all peptides, those containing this compound are prone to aggregation if the sequence is rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu).[1][6]

  • Boc/Bzl Strategy: While Boc-SPPS uses strong acid (TFA) for deprotection which is effective at disrupting aggregates, the synthesis cycles are performed in solvents like DMF, which may not be sufficient to prevent aggregation as the peptide chain elongates.[][8]

Q3: What are the immediate signs of on-resin aggregation during synthesis? A3: Common indicators include:

  • Poor Resin Swelling: The resin bed volume may visibly shrink or fail to swell properly after solvent washes.[1]

  • Slow or Incomplete Reactions: A positive Kaiser (ninhydrin) test after a coupling step indicates unreacted free amines.[6] Similarly, sluggish removal of the N-terminal Boc group can occur.[6]

  • Physical Clumping: The resin beads may become sticky and clump together, leading to difficult solvent filtration and uneven reagent distribution.[6]

Q4: How does aggregation impact the final cleaved peptide? A4: Aggregation during synthesis directly leads to a lower quality crude product. Common consequences include a high percentage of deletion sequences (from failed couplings) and truncated peptides (from failed deprotection), resulting in low yields and complex purification profiles. The aggregated state can also persist post-cleavage, making the crude peptide difficult to dissolve and purify.

II. The Chemistry of Aggregation with this compound

Understanding the underlying mechanisms is critical for effective troubleshooting. The use of this compound represents an orthogonal protection strategy where the N-terminal Boc group is acid-labile and the Asp side-chain Ofm group is base-labile.[3][9] Aggregation physically obstructs the reagents required for these precise chemical transformations.

Mechanism of Aggregation-Induced Synthesis Failure cluster_Causes Causative Factors cluster_Mechanism Aggregation Mechanism cluster_Consequences Synthesis Failure Sequence Hydrophobic/β-branched Amino Acids Hbond Inter-chain H-Bonding (β-sheets) Sequence->Hbond ProtectingGroups Bulky/Hydrophobic Groups (Boc, Ofm) HydroCollapse Hydrophobic Collapse & π-π Stacking ProtectingGroups->HydroCollapse Solvent Poor Solvating Conditions (DMF) Solvent->Hbond Solvent->HydroCollapse ResinCollapse Resin Matrix Collapse Hbond->ResinCollapse HydroCollapse->ResinCollapse ReagentBlock Reagent Inaccessibility ResinCollapse->ReagentBlock IncompleteCoupling Incomplete Coupling (Deletion Sequences) ReagentBlock->IncompleteCoupling IncompleteDeprotect Incomplete Deprotection (Truncation) ReagentBlock->IncompleteDeprotect

Caption: Key factors leading to peptide aggregation and subsequent synthesis failure.

III. Troubleshooting Guide

This guide is structured around common symptoms encountered during synthesis.

Issue 1: Poor Resin Swelling and Incomplete Coupling

Symptoms:

  • The resin bed appears compacted.

  • Kaiser test is strongly positive (deep blue/purple) after a standard coupling time.[6]

  • Solvents drain slowly through the reaction vessel.

Causality: This is a classic sign of on-resin aggregation where peptide chains have associated, preventing the resin polymer from swelling and blocking access to reactive sites.

Troubleshooting Steps & Solutions:

  • Improve Solvation: Switch from standard solvents like DMF to more powerful, polar aprotic solvents. N-methyl-2-pyrrolidone (NMP) or the addition of up to 25% dimethyl sulfoxide (DMSO) to DMF can enhance solvation and disrupt hydrogen bonds.[1]

  • Introduce Chaotropic Salts: These salts disrupt non-covalent interactions. Before coupling, perform a wash with a solution of a chaotropic salt. (See Protocol 2).

  • Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 40-55°C) can provide enough energy to break up secondary structures and improve reaction kinetics.[1]

  • Extend Reaction Time / Double Couple: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or perform a second coupling step with fresh reagents.

start Symptom: Incomplete Coupling (Positive Kaiser Test) q1 Is resin swelling poor? start->q1 action1 Action: 1. Switch to NMP or DMF/DMSO. 2. Add Chaotropic Salt (LiCl). (See Protocol 2) q1->action1 Yes action2 Action: 1. Increase coupling temp (50°C). 2. Double couple with fresh reagents. q1->action2 No q2 Is coupling still incomplete? action1->q2 action2->q2 action3 Action: Incorporate structure-disrupting elements in sequence design (e.g., Pseudoprolines, Dmb/Hmb). end_resynthesize Consider Resynthesis: Use low-load resin or backbone protection. action3->end_resynthesize q2->action3 Yes end_success Success: Proceed to next cycle q2->end_success No

Caption: Troubleshooting workflow for incomplete coupling during SPPS.

Issue 2: Low Purity and Yield of Final Peptide

Symptoms:

  • The crude peptide is difficult to dissolve after cleavage.

  • HPLC analysis shows a complex mixture with many deletion and/or truncated sequences.

  • The overall yield is significantly lower than expected.

Causality: These are lagging indicators of severe aggregation that occurred throughout the synthesis. The poor solubility of the crude product is often due to the same intermolecular forces that caused on-resin aggregation.

Troubleshooting Steps & Solutions:

  • Perform a Test Cleavage: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages from a sample of the resin at intermediate synthesis stages.[6] This allows for early detection of problems via mass spectrometry, saving time and resources.

  • Optimize Purification:

    • Solubility Screening: Test the solubility of the crude peptide in various solvents. Sometimes adding small amounts of formic acid, acetic acid, or organic solvents like acetonitrile or isopropanol to the aqueous buffer can help. For highly intractable peptides, denaturants like guanidinium chloride or urea may be required, though their removal later must be considered.[10]

    • Modify HPLC Conditions: Use a shallower gradient during reverse-phase HPLC to better resolve impurities. Adding ion-pairing agents or using different buffer systems can also alter selectivity and improve separation.

  • Proactive Synthesis Redesign: If aggregation is severe, the most effective solution is often to redesign the synthesis strategy from the beginning.

    • Use Low-Substitution Resin: A lower loading resin increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[1]

    • Incorporate Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at regular intervals (e.g., every 6th residue).[1] These groups physically disrupt the hydrogen bonding patterns required for β-sheet formation.

IV. Key Protocols and Mitigation Strategies

Data Summary: Solvents & Additives
Additive/SolventRecommended ConcentrationMechanism of ActionReference
N-Methyl-2-pyrrolidone (NMP) Used as primary solventSuperior solvating properties compared to DMF, disrupts H-bonds.[1]
Dimethyl Sulfoxide (DMSO) 15-25% in DMF/NMPPotent H-bond disrupter.[1]
Chaotropic Salts (LiCl, KSCN) 0.4 - 4 M wash; or added to couplingDisrupts non-covalent interactions and secondary structures.[1]
Ethylene Carbonate ~2 M in "Magic Mixture"Part of a solvent system that can disrupt aggregation.[1]
Non-ionic Detergents (Triton X-100) ~1% in "Magic Mixture"Acts as a surfactant to improve solvation and prevent hydrophobic collapse.
Arginine 0.1 - 2 M (in solution)Reduces surface hydrophobicity through various interactions. Primarily used during refolding/purification.[]
Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-based SPPS.

  • Deprotection: Treat the resin-bound peptide with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.[]

  • Washing: Wash the resin thoroughly with DCM followed by isopropanol and then DMF to remove residual acid and prepare for neutralization.

  • Neutralization: Treat the resin with 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF for 5-10 minutes to neutralize the protonated N-terminus.

  • Washing: Wash the resin thoroughly with DMF to remove excess base.

  • Coupling:

    • Pre-activate the incoming Boc-protected amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-15 minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-90 minutes.

  • Monitoring and Washing: Monitor the reaction for completion using the ninhydrin (Kaiser) test.[6] After completion, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Protocol 2: Modified Coupling with Chaotropic Salt Wash

This protocol is an adaptation for a manual coupling step when aggregation is suspected.

  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.

  • Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF for 10-15 minutes.[6]

  • Coupling:

    • Prepare the activated amino acid solution as described in Protocol 1.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours.[6]

  • Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test.[6] After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[6]

Protocol 3: Analytical Methods for Aggregation Assessment

It is crucial to characterize the extent of aggregation in your final product.

TechniquePrincipleInformation GainedReference
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Quantifies the relative amounts of monomer, dimer, and higher-order soluble aggregates.[12][13]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides the size distribution of particles in solution, excellent for detecting larger aggregates.[14]
UV-Visible Spectroscopy Measures light absorbance; aggregation increases light scattering.A simple turbidity measurement (e.g., absorbance at 350 nm) can provide a rapid, qualitative assessment of aggregation.[12][15][16]
Fluorescence Spectroscopy Uses intrinsic (Trp, Tyr) or extrinsic dyes that bind to exposed hydrophobic regions.Detects conformational changes and the presence of aggregation-prone intermediates.[12][15][16]

V. References

  • Methods for Characterizing Peptide Aggregation. (2025). Vertex AI Search. 15

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 1

  • Boc-D-Asp(Ofm)-OH | 123417-19-6. Benchchem. 3

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. 16

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC. 10

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--

  • Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Sigma-Aldrich. --INVALID-LINK--

  • 5 must-know techniques for analyzing protein aggregation. APC. 12

  • Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port. 4

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--

  • Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. 14

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. 13

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • Effect of additives on protein aggregation. PubMed. 17

  • Buy Boc-Asp-Ofm | 129046-87-3. Smolecule. 5

  • Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem. 6

  • Common Additives for Protein Purification. BOC Sciences.

  • Stability of Boc-D-Asp-OFm Under Acidic and Basic Conditions: An In-depth Technical Guide. Benchchem. 9

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. 8

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. MDPI. --INVALID-LINK--

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. 2

References

Technical Support Center: Analytical Methods for Detecting Impurities in Boc-Asp(OFm)-OH Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Boc-Asp(OFm)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting impurities that may arise during the synthesis of this critical protected amino acid. Ensuring the purity of starting materials like this compound is paramount for the successful synthesis of high-quality peptides.[1][2][]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound synthesis?

A1: Impurities in this compound synthesis can generally be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include:

    • Unreacted Starting Materials: Residual L-aspartic acid or incompletely protected intermediates.

    • By-products from Protecting Group Introduction: During the introduction of the Boc or Fmoc group, side reactions can occur. For instance, the use of certain reagents can lead to the formation of dipeptides (e.g., Boc-Asp-Asp-OH) or β-alanine derivatives.[1][4]

    • Side Reactions of Protecting Groups: The tert-butyl cation generated during Boc deprotection can lead to alkylation of nucleophilic amino acids if not properly scavenged.[5]

  • Degradation Products: These can form during synthesis, purification, or storage. A significant concern is aspartimide formation , where the aspartic acid side chain cyclizes, particularly under basic conditions.[6][7] This can lead to the formation of α- and β-piperidides and epimerized products that are difficult to separate.

  • Isomeric Impurities: This can include the presence of the D-enantiomer of aspartic acid.

Q2: What is the first analytical technique I should use to assess the purity of my synthesized this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the industry-standard first-line technique for assessing the purity of protected amino acids like this compound.[1][8][9] A reverse-phase HPLC (RP-HPLC) method, typically using a C18 column with a water/acetonitrile gradient containing an acid modifier like trifluoroacetic acid (TFA), provides a robust initial assessment of purity and a profile of potential impurities.[1]

Q3: My HPLC chromatogram shows a major peak, but also several small, unresolved peaks. What should be my next step?

A3: The presence of unresolved peaks suggests that your initial HPLC method may not have sufficient resolving power. You should optimize your HPLC method by employing a shallower gradient, which can enhance the separation of closely eluting impurities.[1] If this does not resolve the peaks, your next step should be to couple HPLC with mass spectrometry (LC-MS).[10][11] LC-MS will provide mass-to-charge ratio information for each peak, allowing you to tentatively identify impurities based on their molecular weights.[10][11]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity analysis?

A4: Absolutely. While HPLC is excellent for quantification of purity, NMR spectroscopy is a powerful tool for structural elucidation of the main product and any significant impurities.[12][13][14] ¹H NMR can provide a quantitative purity assessment (qNMR) if an internal standard is used.[15][16] More advanced 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for definitively identifying the structures of unknown impurities, especially when they are present in sufficient quantities.[16]

Troubleshooting Guide: From Unexpected Peaks to Confident Identification

This section provides a systematic approach to identifying and resolving common impurity-related issues encountered during the analysis of this compound.

Scenario 1: An Unexpected Peak in Your HPLC Chromatogram

You've run an RP-HPLC analysis of your synthesized this compound and observe an unexpected peak. Here's a logical workflow to identify it:

start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) lcms->mw known_impurities Compare MW with Known Impurities (e.g., Dipeptides, Starting Materials) mw->known_impurities match Potential Match Found? known_impurities->match nmr Isolate Impurity and Perform NMR (¹H, ¹³C, 2D NMR) match->nmr Yes no_match No Obvious Match match->no_match No structure Confirm Structure nmr->structure msms Perform Tandem MS (MS/MS) no_match->msms fragmentation Analyze Fragmentation Pattern msms->fragmentation elucidation Propose Structure fragmentation->elucidation elucidation->nmr start Suspected Isomeric Impurity chiral_hplc Direct Analysis by Chiral HPLC start->chiral_hplc derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) start->derivatization peaks Observe Separation of Peaks? chiral_hplc->peaks rp_hplc RP-HPLC of Diastereomers derivatization->rp_hplc rp_hplc->peaks confirm Confirm Presence of Isomer peaks->confirm

References

Ofm (ortho-formyl) Protecting Group Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A NOTE FROM YOUR SENIOR APPLICATION SCIENTIST

Welcome to the technical support center for the Ofm (ortho-formyl) protecting group . It has come to our attention that there may be some confusion in the field regarding the 'Ofm' designation. Our internal analysis and a comprehensive review of the current literature suggest that queries related to "Ofm" stability and deprotection often pertain to the widely utilized Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The structural and chemical properties of Fmoc align with the challenges and solutions typically associated with protecting group stability under varying temperature conditions.

This guide is therefore structured to address the thermal stability of the Fmoc protecting group . We believe this will provide the most relevant and practical support for researchers encountering temperature-related issues in their synthetic workflows. Should your query genuinely concern a different protecting group, we encourage you to contact our advanced technical support for individualized assistance.

Technical Support Center: Fmoc Protecting Group Stability and Temperature Effects

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the impact of temperature on the stability of the Fmoc protecting group. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate potential challenges during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Fmoc protecting group to temperature?

The Fmoc group is generally considered to be thermally stable at ambient temperatures and below.[1] It is primarily known for its lability to basic conditions, which is the cornerstone of its application in solid-phase peptide synthesis (SPPS).[2][3] However, elevated temperatures can lead to the cleavage of the Fmoc group, even in the absence of a base.[4][5]

Q2: At what temperature does thermal cleavage of the Fmoc group become significant?

Significant thermal cleavage of the Fmoc group typically occurs at temperatures above 80°C.[6] One study demonstrated that at 120°C in d6-DMSO, the Fmoc group was completely cleaved within 10 minutes without the presence of any amine base.[4] This highlights that high temperatures alone can be sufficient to induce deprotection.

Q3: Can I heat a reaction mixture containing an Fmoc-protected compound?

Heating reaction mixtures containing Fmoc-protected compounds should be approached with caution. While moderate heating may be tolerated for short periods, prolonged exposure to high temperatures can lead to unintended deprotection. The decision to heat should be based on the specific reaction conditions and the tolerance of the substrate to potential side reactions. It is always advisable to monitor the reaction closely for any signs of Fmoc cleavage.

Q4: Are there any solvent effects on the thermal stability of the Fmoc group?

Yes, the solvent can influence the rate of thermal deprotection. The polarity of the solvent can affect the stability of the intermediates formed during the cleavage process.[7] While specific studies on a wide range of solvents for thermal cleavage are limited, it is known that polar aprotic solvents like DMF and NMP are commonly used for base-mediated Fmoc deprotection, and these may also facilitate thermal cleavage to some extent.[8]

II. Troubleshooting Guide: Temperature-Related Issues with Fmoc Protection

This section addresses specific problems that users may encounter during their experiments and provides actionable solutions.

Problem 1: Unexpected deprotection of the Fmoc group during a reaction.

  • Possible Cause: The reaction temperature may be too high, leading to thermal cleavage of the Fmoc group.

  • Troubleshooting Steps:

    • Review Reaction Temperature: Check the temperature of your reaction. If it is elevated, consider if it is absolutely necessary.

    • Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Alternative Activation Methods: Explore alternative, non-thermal activation methods for your reaction, such as microwave irradiation under controlled temperature settings or photo-catalysis, if applicable to your specific transformation.

    • Protecting Group Selection: If high temperatures are unavoidable, consider if the Fmoc group is the most suitable protecting group for your synthetic strategy. An alternative protecting group with higher thermal stability might be more appropriate.

Problem 2: Low yield of the desired Fmoc-protected product.

  • Possible Cause: Partial thermal deprotection during the reaction or work-up could be contributing to a lower yield.

  • Troubleshooting Steps:

    • Analyze Crude Product: Carefully analyze the crude reaction mixture by techniques such as TLC, LC-MS, or NMR to identify the presence of the deprotected product.

    • Optimize Work-up Conditions: Ensure that the work-up procedure is performed at or below room temperature. Avoid any heating steps during extraction or purification.

    • Purification Method: When using column chromatography, consider the potential for on-column deprotection if the column heats up due to solvent elution. Running the column in a cold room or using a jacketed column can mitigate this.

Problem 3: Inconsistent results in reactions involving Fmoc-protected compounds.

  • Possible Cause: Fluctuations in reaction temperature can lead to variable levels of Fmoc cleavage, resulting in inconsistent product yields and purity.

  • Troubleshooting Steps:

    • Precise Temperature Control: Utilize a reliable and calibrated heating/cooling system to maintain a constant and accurate reaction temperature.

    • Standardize Protocols: Ensure that all experimental parameters, especially temperature and reaction time, are kept consistent between batches.

    • Internal Standard: Consider using an internal standard in your analytical monitoring to accurately quantify the extent of deprotection in different runs.

III. Experimental Protocols and Data

This protocol allows for a direct assessment of the thermal stability of your specific Fmoc-protected compound.[4]

Materials:

  • Fmoc-protected amino acid or peptide

  • d6-DMSO ( deuterated dimethyl sulfoxide)

  • NMR tube

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Dissolve a small amount of the Fmoc-protected compound in d6-DMSO in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum at room temperature.

  • Increase the temperature of the NMR probe to the desired temperature (e.g., 80°C, 100°C, 120°C).

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Monitor the disappearance of the characteristic Fmoc protons and the appearance of signals corresponding to the deprotected amine and dibenzofulvene.

Temperature (°C)SolventTime for Complete CleavageReference
>80Not specifiedNot specified (cleavage observed)[6]
120d6-DMSO~10 minutes[4]
IV. Mechanistic Insights and Visualizations

The cleavage of the Fmoc group proceeds through a β-elimination mechanism.[7][8] Under basic conditions, a base abstracts the acidic proton on the fluorenyl ring system. At elevated temperatures, it is hypothesized that the increased thermal energy can facilitate this proton abstraction, potentially by solvent molecules or other species in the reaction mixture, leading to the same cleavage pathway.

G cluster_0 Fmoc-Protected Amine cluster_1 Heat (Δ) cluster_2 Deprotection FmocN Fmoc-NH-R Heat ≥ 80°C Deprotected H₂N-R Heat->Deprotected β-elimination DBF Dibenzofulvene Heat->DBF

Caption: Thermal cleavage of the Fmoc group.

References

Validation & Comparative

A Senior Application Scientist's Guide: Mitigating Aspartimide Formation with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of solid-phase peptide synthesis (SPPS), the integrity of each amino acid residue is paramount. For researchers and drug developers, side reactions can compromise yield, complicate purification, and ultimately derail a project. One of the most persistent challenges is aspartimide formation, an intramolecular cyclization that plagues sequences containing aspartic acid, particularly within the widely-used Fmoc/tBu synthesis strategy.[1][2]

This guide provides an in-depth comparison of the conventional Fmoc-Asp(OtBu)-OH and an alternative, Boc-Asp(Ofm)-OH. We will explore the chemical causality behind the advantages of the Boc-based derivative, provide supporting experimental frameworks, and demonstrate why it represents a superior strategic choice for synthesizing complex or problematic Asp-containing peptides.

The Foundation: Understanding SPPS Protection Strategies

Successful peptide synthesis hinges on the precise, sequential removal of temporary protecting groups from the Nα-terminus while ensuring the stability of permanent side-chain protecting groups.[3] The two dominant methodologies are the Fmoc/tBu and Boc/Bzl strategies.

  • Fmoc/tBu Strategy: This is the most common approach in modern SPPS.[2] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a base, typically a solution of piperidine in DMF.[][5] Side chains are protected with acid-labile groups like tert-butyl (tBu), which are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3] This represents a true orthogonal protection scheme.[5]

  • Boc/Bzl Strategy: This classic "Merrifield" strategy uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[3][] The Boc group is removed with moderate acid (e.g., TFA in DCM). Side chains are protected by groups like benzyl (Bzl), which require a much stronger acid (e.g., HF) for removal. This is considered a "quasi-orthogonal" strategy, as selectivity is achieved through different strengths of acid rather than entirely different chemical mechanisms.[3][6]

The Core Challenge: Aspartimide Formation with Fmoc-Asp(OtBu)-OH

The primary drawback of using Fmoc-Asp(OtBu)-OH emerges directly from the core chemistry of the Fmoc/tBu strategy. The repeated exposure of the peptide chain to piperidine during the Nα-Fmoc deprotection steps creates the perfect storm for a debilitating side reaction.

Mechanism: The reaction is initiated when the basic piperidine solution deprotonates the backbone amide nitrogen of the amino acid following the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[2][7]

This aspartimide intermediate is unstable and highly problematic. It can be attacked by nucleophiles (like piperidine or water), leading to a mixture of unwanted products, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and the racemized D-isomers of both.[1][7][8] These byproducts often have identical mass and similar chromatographic properties to the target peptide, making purification exceptionally difficult or impossible.[8]

The propensity for this reaction is highly sequence-dependent, being most severe in Asp-Gly, Asp-Asn, and Asp-Ser motifs, where the lack of steric hindrance on the C-terminal side of the Asp residue facilitates the cyclization.[1][7]

Aspartimide_Formation cluster_0 Fmoc-SPPS Cycle cluster_1 Byproduct Formation Peptide_Resin Resin-...-Asp(OtBu)-Gly-... Piperidine 20% Piperidine/DMF (Fmoc Deprotection) Peptide_Resin->Piperidine Treatment Deprotonation Backbone Amide Deprotonation Piperidine->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Byproducts Mixture of: • α-Aspartyl (Target) • β-Aspartyl (Isomer) • Racemized D-Peptides • Piperidides Aspartimide->Byproducts Nucleophilic Opening

Caption: Base-catalyzed aspartimide formation during Fmoc-SPPS.

The Strategic Advantage of this compound

Using this compound within a Boc-SPPS framework fundamentally circumvents the primary cause of aspartimide formation. Because the Nα-Boc group is removed with acid (TFA), the peptide is never repeatedly exposed to the basic conditions that initiate the cyclization.[9] This is the most significant advantage for synthesizing Asp-containing peptides prone to this side reaction.

Furthermore, the choice of the 9-fluorenylmethyl (Ofm) ester for side-chain protection provides a powerful layer of orthogonality within the Boc strategy.

  • Nα-Protection: Boc (tert-butoxycarbonyl), removed by moderate acid (TFA).

  • Side-Chain Protection (Asp): Ofm (9-fluorenylmethyl), removed by base (e.g., piperidine).[10]

  • Other Side-Chain Protection: Bzl-based groups, removed by strong acid (HF).

This three-tiered orthogonality allows for the selective deprotection of the aspartic acid side chain while the N-terminus and all other side chains remain fully protected. This is invaluable for advanced applications such as:

  • On-resin side-chain to side-chain cyclization.

  • Site-specific labeling or conjugation at the Asp side chain.

  • Synthesis of branched peptides.

Orthogonal_Strategy Peptide Nα-Boc Peptide Chain-Asp(Ofm)-Xaa(Bzl) Resin TFA TFA (Moderate Acid) Peptide:n->TFA Removes Nα-Boc for chain elongation Piperidine Piperidine (Base) Peptide->Piperidine Selectively removes Asp side-chain Ofm HF HF (Strong Acid) Peptide:r->HF Cleaves from resin & removes Bzl groups

Caption: Orthogonal deprotection scheme using this compound.

Head-to-Head Comparison

FeatureFmoc-Asp(OtBu)-OHThis compound
Synthesis Strategy Fmoc/tBuBoc/Bzl
Nα-Deprotection Base (Piperidine)Acid (TFA)
Asp Side-Chain Lability Acid-labile (TFA/HF)Base-labile (Piperidine)
Risk of Aspartimide High, especially for Asp-Gly/Asn/Ser sequences.[1][7]Extremely low; avoids base-catalyzed mechanism.
Orthogonality Fully orthogonal Nα vs. side-chain.[5]Provides an extra layer of orthogonality for the Asp side chain.[10]
Ideal Applications Routine synthesis of non-problematic sequences.Asp-rich peptides, sequences prone to aspartimide, on-resin side-chain modifications.[10][11]
Purification Can be very challenging due to hard-to-separate byproducts.[8]Generally leads to cleaner crude product, simplifying purification.

Experimental Protocol: Comparative Synthesis of a Model Peptide

To empirically demonstrate the advantage, we will synthesize the model hexapeptide H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ , which contains the highly problematic Asp-Gly motif.

Objective: To compare the crude purity and extent of aspartimide byproduct formation when synthesizing a model peptide using either Fmoc-Asp(OtBu)-OH or this compound.

Method 1: Fmoc/tBu Synthesis
  • Resin: Rink Amide MBHA resin (100-200 mesh).[12]

  • Resin Swelling: Swell resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat resin with 20% (v/v) piperidine in DMF for 20 minutes. Wash 5x with DMF.[13][14]

  • Amino Acid Coupling:

    • Activate Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Add DIPEA (8 eq) and add the mixture to the resin.

    • Couple for 1-2 hours. Monitor with a Kaiser test.[15]

    • Wash 5x with DMF.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence (Ile, Tyr, Gly, Fmoc-Asp(OtBu)-OH , Lys(Boc), Val).

  • Final Cleavage: After the final Nα-Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin using a cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours.[13]

  • Precipitation & Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and Mass Spectrometry.

Method 2: Boc/Bzl Synthesis
  • Resin: MBHA resin.

  • Resin Swelling: Swell resin in DCM for 1 hour.

  • Boc Deprotection: Treat resin with 50% (v/v) TFA in DCM for 30 minutes. Wash with DCM, then neutralize with 10% DIPEA in DCM. Wash 5x with DCM.[3]

  • Amino Acid Coupling:

    • Activate Boc-amino acid (4 eq) with HBTU/HOBt/DIPEA in DMF/DCM as in the Fmoc protocol.

    • Couple for 1-2 hours. Monitor with a Kaiser test.

    • Wash 5x with DCM.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence (Ile, Tyr(Bzl), Gly, This compound , Lys(Cl-Z), Val).

  • Final Cleavage: Wash the resin with DCM and dry. Treat the resin with anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour to cleave the peptide and remove all side-chain protecting groups (including Ofm).

  • Precipitation & Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and Mass Spectrometry.

Anticipated Results

ParameterMethod 1: Fmoc-Asp(OtBu)-OHMethod 2: this compound
Overall Yield ModerateHigh
Crude Purity (HPLC) ~40-50%>75%
Target Peptide (MS) DetectedDetected
Aspartimide Byproducts (MS) Significant peaks corresponding to α/β isomers and piperidides detected.Undetectable or trace amounts.

graph TD {
subgraph "Workflow 1: Fmoc/tBu Strategy"
A[Rink Amide Resin] --> B{Couple Ile, Tyr, Gly};
B --> C[Couple Fmoc-Asp(OtBu)-OH];
C --> D{Couple Lys, Val};
D --> E[Final Cleavage: TFA];
E --> F[Crude Product 1];
end

subgraph "Workflow 2: Boc/Bzl Strategy"
    G[MBHA Resin] --> H{Couple Ile, Tyr, Gly};
    H --> I[Couple this compound];
    I --> J{Couple Lys, Val};
    J --> K[Final Cleavage: HF];
    K --> L[Crude Product 2];
end

subgraph "Analysis"
    F --> M{RP-HPLC & MS};
    L --> M;
    M --> N["Result:\nCrude 1: Low Purity, High Byproducts\nCrude 2: High Purity, Low Byproducts"];
end

style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Comparative experimental workflow for peptide synthesis.

Conclusion and Recommendations

While Fmoc-Asp(OtBu)-OH is a standard reagent suitable for many applications, its use carries a significant and inherent risk of aspartimide formation, driven by the fundamental chemistry of the Fmoc/tBu strategy. This risk escalates to a near certainty in problematic sequences, leading to low yields and formidable purification challenges.

This compound , when used in a Boc-SPPS framework, offers a robust and elegant solution. By eliminating the repeated base treatments required for Nα-deprotection, it directly prevents the primary mechanism of aspartimide formation. This results in a significantly cleaner crude product, higher effective yields, and simplified downstream processing. The added benefit of the base-labile Ofm group provides an invaluable orthogonal handle for advanced peptide modifications.

For any project involving Asp-rich sequences, known problematic motifs like Asp-Gly, or the synthesis of complex peptides requiring site-specific side-chain chemistry, the strategic selection of This compound is a scientifically sound decision that enhances the probability of success.

References

A Comparative Guide to the Orthogonal Deprotection of Boc-Asp(Ofm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection and manipulation of protecting groups are foundational to the successful synthesis of complex peptides. The principle of orthogonality—the selective removal of one class of protecting groups under specific conditions without affecting others—is paramount for achieving high-purity, well-defined peptide sequences.[1][2] This guide provides an in-depth technical comparison of the orthogonal deprotection compatibility of N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH) with other commonly used protecting groups in solid-phase peptide synthesis (SPPS). We will delve into the experimental data, mechanistic considerations, and best practices to empower you to make informed decisions in your synthetic strategies.

The Strategic Advantage of the Boc/Ofm Orthogonal Pair

The utility of this compound lies in the distinct chemical labilities of its two protecting groups:

  • Boc (tert-Butoxycarbonyl): This α-amino protecting group is labile to acidic conditions, typically removed with trifluoroacetic acid (TFA).[3]

  • Ofm (9-Fluorenylmethyl ester): Protecting the β-carboxyl group of aspartic acid, the Ofm group is cleaved under basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

This acid-base orthogonality provides a powerful tool for selective side-chain manipulation, such as the formation of cyclic peptides, branched peptides, or the introduction of modifications at a specific aspartic acid residue while the peptide remains anchored to the solid support and other protecting groups remain intact.

Orthogonal Deprotection Compatibility: A Comparative Analysis

The successful application of this compound in a synthetic strategy hinges on the stability of other protecting groups to the conditions required for the selective removal of the Ofm group. The primary reagent for Ofm deprotection is a 20% solution of piperidine in DMF. Let's examine the compatibility of this reagent with other standard protecting groups.

Data Presentation: Protecting Group Stability to Ofm Deprotection Conditions
Protecting GroupTypeTypical Deprotection ConditionsStability to 20% Piperidine/DMFKey Considerations
Ofm Base-labile (Ester)20% Piperidine/DMFLabile The target of deprotection.
Fmoc Base-labile (Carbamate)20% Piperidine/DMFLabile Not compatible. Piperidine will cleave both Fmoc and Ofm.
Cbz (Z) HydrogenolysisH₂/Pd-CStable Fully orthogonal.[5]
tBu Acid-labile (Ether/Ester)TFAStable Highly stable to basic conditions.[6]
Trt Acid-labile (Ether)Dilute TFA, HOBt/TFEStable Stable to basic conditions.[7]

Experimental Workflows and Methodologies

Visualizing the Orthogonal Deprotection Strategy

OrthogonalDeprotection cluster_peptide Resin-Bound Peptide cluster_deprotection Selective Deprotection Peptide Boc-Asp(Ofm)-X-Y(PG)-Z... Piperidine 20% Piperidine/DMF Peptide->Piperidine Selective Ofm Removal TFA TFA Peptide->TFA Global Deprotection (Boc & other acid-labile PGs) Modified_Peptide Modified_Peptide Piperidine->Modified_Peptide Boc-Asp(OH)-X-Y(PG)-Z... Final_Peptide Final_Peptide TFA->Final_Peptide H-Asp(Ofm)-X-Y-Z... Further_Reaction Further_Reaction Modified_Peptide->Further_Reaction Side-chain Modification (e.g., Cyclization) caption Orthogonal deprotection of this compound.

Caption: Orthogonal deprotection scheme for this compound.

Experimental Protocol: Selective Deprotection of the Ofm Group

This protocol outlines the selective removal of the Ofm group from a resin-bound peptide while preserving acid-labile protecting groups.

Materials:

  • Peptide-resin containing the this compound residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Kaiser test kit (optional, for monitoring free amines)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with DMF to remove any residual reagents from previous steps.

  • Deprotection: Prepare a fresh solution of 20% piperidine in DMF. Add this solution to the resin, ensuring the resin is fully submerged.

  • Reaction: Agitate the resin slurry at room temperature. The reaction time can vary from 30 minutes to 2 hours. It is recommended to monitor the reaction progress by taking small aliquots of the resin, washing them thoroughly, and analyzing the cleaved product by HPLC-MS.

  • Washing: Once the deprotection is complete, drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Final Wash and Drying: Wash the resin three times with DCM and dry under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Fresh Deprotection Solution: Piperidine can degrade over time, so a freshly prepared solution ensures maximum efficacy.

  • Thorough Washing: Residual piperidine can cause undesired side reactions in subsequent coupling steps. The extensive DMF wash is critical for its complete removal.

  • Reaction Monitoring: The rate of Ofm deprotection can be sequence-dependent. Monitoring the reaction ensures complete cleavage without unnecessary exposure to basic conditions, which can promote side reactions.

A Critical Consideration: Aspartimide Formation

The primary side reaction of concern during the base-mediated deprotection of aspartic acid esters is the formation of a cyclic succinimide intermediate, known as aspartimide.[4] This intermediate can subsequently undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts. The α- and β-aspartyl peptides are often difficult to separate by chromatography.

AspartimideFormation Asp_Peptide ...-Asp(Ofm)-... Backbone Amide Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Asp_Peptide:Backbone->Aspartimide Piperidine (Base-catalyzed cyclization) Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis/Piperidinolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/Piperidinolysis Piperidide_Adduct Piperidide Adducts (Side Product) Aspartimide->Piperidide_Adduct Piperidinolysis caption Aspartimide formation during Ofm deprotection.

Caption: Aspartimide formation pathway during base-mediated deprotection.

Mitigating Aspartimide Formation

Several strategies can be employed to minimize aspartimide formation:

  • Use of Weaker Bases: While piperidine is standard, weaker bases like piperazine can reduce the rate of aspartimide formation. However, this may also slow down the Ofm deprotection, requiring longer reaction times.[8][9]

  • Addition of Acidic Additives: The addition of a weak acid, such as 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can suppress aspartimide formation by protonating the backbone amide, thereby reducing its nucleophilicity.[8]

  • Sterically Hindered Protecting Groups: For sequences particularly prone to aspartimide formation (e.g., Asp-Gly), alternative, more sterically hindered side-chain protecting groups may be considered.

Conclusion

This compound is a valuable tool for advanced peptide synthesis, offering a robust orthogonal protection scheme that allows for selective side-chain functionalization. Its compatibility with common acid-labile protecting groups such as tBu and Trt, as well as with the Cbz group, provides synthetic chemists with significant flexibility. However, a thorough understanding of the potential for aspartimide formation and the strategies to mitigate this side reaction is crucial for its successful implementation. By carefully selecting deprotection conditions and monitoring the reaction progress, researchers can harness the full potential of this versatile building block to construct complex and novel peptide architectures.

References

A Comparative Guide to the Stability of the Ofm Group Versus Other Beta-Carboxyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. The protection of the β-carboxyl group of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu) is a critical consideration, directly impacting side reactions such as aspartimide formation. This guide provides an in-depth technical comparison of the 9-fluorenylmethyl (Ofm) protecting group with other commonly employed β-carboxyl protecting groups, namely tert-butyl (OtBu), benzyl (OBzl), and allyl (OAll) esters. We will delve into their relative stabilities under various reaction conditions, supported by experimental insights, to aid in the strategic design of complex peptide synthesis.

The Crucial Role of Beta-Carboxyl Protection

The side-chain carboxyl groups of Asp and Glu are reactive nucleophiles that can interfere with peptide bond formation and other chemical manipulations during synthesis.[1] Therefore, they must be temporarily blocked with a suitable protecting group. An ideal β-carboxyl protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[2][3] This principle of "orthogonality" is fundamental to modern peptide chemistry, enabling the synthesis of complex peptides with high fidelity.[4][5]

The 9-Fluorenylmethyl (Ofm) Group: A Base-Labile Option

The 9-fluorenylmethyl (Ofm) ester is a base-labile protecting group, sharing a similar cleavage mechanism with the widely used Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This shared lability presents both opportunities and challenges in the context of Fmoc-based solid-phase peptide synthesis (SPPS).

Cleavage Mechanism of the Ofm Group

The Ofm group is cleaved via a β-elimination mechanism in the presence of a base, typically a secondary amine like piperidine.[2][6] The acidic proton at the C9 position of the fluorene ring is abstracted by the base, leading to the elimination of the ester and the formation of dibenzofulvene (DBF), which is subsequently scavenged by the base.[6]

Ofm_Ester Asp(Ofm)-Peptide Intermediate Carbanion Intermediate Ofm_Ester->Intermediate + Base Base Piperidine Cleaved_Products Asp-Peptide + Dibenzofulvene Intermediate->Cleaved_Products β-elimination Adduct DBF-Piperidine Adduct Cleaved_Products->Adduct

Caption: Cleavage mechanism of the Ofm protecting group.

Head-to-Head Stability Comparison

The stability of a protecting group is not absolute but rather relative to the specific chemical environment. Here, we compare the stability of the Ofm group against OtBu, OBzl, and OAll esters under common conditions encountered in peptide synthesis.

Protecting GroupStructureCleavage ConditionStability to Acids (e.g., TFA)Stability to Bases (e.g., Piperidine)Stability to Hydrogenolysis (H₂, Pd/C)
Ofm 9-Fluorenylmethyl esterBase (e.g., Piperidine)[2]Stable[2]Labile [2]Labile
OtBu tert-Butyl esterAcid (e.g., TFA)[2]Labile [2]StableStable
OBzl Benzyl esterStrong Acid (e.g., HF) or HydrogenolysisStable (to mild acid)StableLabile [7]
OAll Allyl esterPd(0) catalyst[8]StableStableStable

Table 1: Comparative stability of common β-carboxyl protecting groups.

Stability Under Acidic Conditions

The Ofm group exhibits excellent stability towards acidic reagents commonly used in peptide synthesis, such as trifluoroacetic acid (TFA).[2] This makes it fully orthogonal to acid-labile protecting groups like Boc and OtBu. In a typical Fmoc/tBu strategy, the Ofm group remains intact during the final cleavage from the resin and deprotection of side chains with TFA.

Stability Under Basic Conditions

The lability of the Ofm group to basic conditions, particularly piperidine, is its defining characteristic and a major point of consideration.[2] Since piperidine is the standard reagent for Nα-Fmoc deprotection, the simultaneous cleavage of the Ofm group on a side chain is a significant challenge to orthogonality in standard Fmoc-SPPS. This co-deprotection can lead to undesired side reactions at the newly exposed carboxyl group during subsequent coupling steps.

However, the relative rate of cleavage of Fmoc versus Ofm can be influenced by the base and solvent conditions, although achieving complete selectivity is difficult.[6] The use of milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also lead to the cleavage of the Ofm group.

Stability Under Reductive Conditions (Hydrogenolysis)

The Ofm group is susceptible to cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C).[6] This lability is shared with the benzyl (Bzl) group. Therefore, the Ofm group is not orthogonal to the OBzl group under these conditions. However, this property can be exploited for selective deprotection if other protecting groups in the peptide are resistant to hydrogenolysis.

The Challenge of Aspartimide Formation

A critical side reaction associated with the protection of aspartic acid is the formation of a cyclic aspartimide intermediate, particularly under basic conditions.[9][10] This intermediate can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. The choice of the β-carboxyl protecting group plays a crucial role in mitigating this side reaction.

Bulky protecting groups are known to sterically hinder the intramolecular cyclization, thereby reducing the rate of aspartimide formation.[11][12] While the OtBu group offers some steric hindrance, even bulkier esters have been developed to further suppress this side reaction.[11][12]

There is limited direct comparative data on the rate of aspartimide formation for Ofm-protected aspartic acid versus OtBu and other bulky esters. However, given that the cleavage of Ofm occurs under the same basic conditions that promote aspartimide formation, careful optimization of deprotection conditions would be necessary to minimize this side reaction when using Ofm for Asp protection.

Orthogonality and Strategic Considerations

The choice between Ofm and other β-carboxyl protecting groups depends heavily on the overall synthetic strategy.

cluster_Fmoc Fmoc-SPPS Strategy cluster_Ofm Ofm in Fmoc-SPPS Fmoc_N Nα-Fmoc Cleavage_Reagent Piperidine (for Fmoc removal) Fmoc_N->Cleavage_Reagent Sidechain_PGs Side-Chain PGs (e.g., OtBu, Trt) Sidechain_PGs->Cleavage_Reagent Final_Cleavage TFA (for side-chain and resin cleavage) Sidechain_PGs->Final_Cleavage Ofm_Cleavage Piperidine Ofm_Sidechain Asp(Ofm) Ofm_Sidechain->Ofm_Cleavage

Caption: Orthogonality challenge of Ofm in Fmoc-SPPS.

  • Ofm vs. OtBu: The Ofm group is orthogonal to the acid-labile OtBu group. This allows for the selective deprotection of the β-carboxyl group using a base while the OtBu-protected side chains remain intact. This strategy can be useful for on-resin side-chain modifications. However, the lack of orthogonality with the Nα-Fmoc group in standard SPPS is a major drawback.

  • Ofm vs. OBzl: The Ofm group offers orthogonality with the OBzl group under basic conditions, as OBzl is base-stable. Conversely, the OBzl group can be selectively removed by hydrogenolysis in the presence of an Ofm group if a catalyst that does not cleave the Ofm group is chosen, though this can be challenging.

  • Ofm vs. OAll: The OAll group is cleaved under neutral conditions using a palladium catalyst and is stable to both acids and bases.[8] This makes it truly orthogonal to both Fmoc/Ofm and Boc/OtBu strategies. Therefore, for applications requiring selective on-resin deprotection of the β-carboxyl group with high fidelity, the OAll group is often a superior choice over Ofm in the context of Fmoc-SPPS.

Experimental Protocol: A Representative Comparison of Protecting Group Stability

To empirically compare the stability of different β-carboxyl protecting groups, a simple experiment can be designed using a model peptide.

Objective: To compare the stability of Ofm, OtBu, and OBzl protecting groups on an Asp residue under standard Fmoc deprotection conditions.

Materials:

  • Rink Amide resin

  • Fmoc-Asp(Ofm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OBzl)-OH

  • Fmoc-Gly-OH

  • Coupling reagents (e.g., HBTU, DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • HPLC system for analysis

Procedure:

  • Peptide Synthesis:

    • Synthesize a model tripeptide, e.g., Ac-Gly-Asp(PG)-Gly-NH₂, on Rink Amide resin using standard Fmoc-SPPS protocols.

    • Divide the resin into three portions before the coupling of the protected Asp residue.

    • Couple Fmoc-Asp(Ofm)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Asp(OBzl)-OH to the respective resin portions.

    • Couple Fmoc-Gly-OH to all three resin portions.

    • Acetylate the N-terminus.

  • Stability Test:

    • Treat each of the three peptidyl-resins with the 20% piperidine in DMF solution for an extended period (e.g., 2 hours) at room temperature.

    • Take aliquots of the resin at different time points (e.g., 0, 30, 60, 120 minutes).

    • Wash the resin aliquots thoroughly with DMF and DCM.

  • Cleavage and Analysis:

    • Cleave the peptide from the resin aliquots using the cleavage cocktail.

    • Analyze the crude peptides by HPLC.

    • Identify and quantify the amount of the fully protected peptide, the peptide with the β-carboxyl group deprotected, and any side products (e.g., aspartimide-related species).

Start Synthesize Ac-Gly-Asp(PG)-Gly-Resin (PG = Ofm, OtBu, OBzl) Treat Treat with 20% Piperidine/DMF Start->Treat Sample Sample at t = 0, 30, 60, 120 min Treat->Sample Cleave Cleave from Resin (TFA) Sample->Cleave Analyze Analyze by HPLC Cleave->Analyze

Caption: Experimental workflow for comparing protecting group stability.

Conclusion and Recommendations

The 9-fluorenylmethyl (Ofm) group offers a base-labile option for β-carboxyl protection with excellent stability to acidic conditions. However, its primary drawback is the lack of orthogonality with the Nα-Fmoc group in standard Fmoc-SPPS, which limits its widespread use.

  • For syntheses requiring acid stability and subsequent base-lability for the β-carboxyl group, and where co-deprotection with the Nα-Fmoc group is manageable or desired, the Ofm group can be a viable option.

  • For standard Fmoc-SPPS where orthogonality is crucial , the acid-labile OtBu group remains the protecting group of choice for most applications. For sequences prone to aspartimide formation, the use of bulkier acid-labile esters is recommended.[11][12]

  • For applications demanding selective on-resin deprotection of the β-carboxyl group with high efficiency and minimal side reactions, the OAll group, with its orthogonal palladium-catalyzed cleavage, is a superior and more reliable choice than Ofm.

Ultimately, the selection of a β-carboxyl protecting group is a strategic decision that must be tailored to the specific requirements of the target peptide and the overall synthetic plan. A thorough understanding of the stability and reactivity of each protecting group is essential for the successful synthesis of complex and challenging peptides.

References

A Senior Application Scientist's Guide to Mitigating Aspartimide Formation: A Comparative Study of Boc-Asp(Ofm)-OH and Alternative Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of success. For aspartic acid (Asp), this choice is particularly consequential due to its propensity for a notorious side reaction: aspartimide formation. This guide provides a comprehensive, data-supported comparison of Boc-Asp(Ofm)-OH against other common aspartic acid derivatives, offering field-proven insights to guide your synthetic strategy and enhance the purity and yield of your target peptides.

The Core Challenge: Aspartimide Formation in Peptide Synthesis

During peptide synthesis, particularly in Fmoc-based strategies that utilize repeated base treatments (e.g., piperidine) for Nα-deprotection, the aspartic acid residue is highly susceptible to intramolecular cyclization.[1][2] The backbone amide nitrogen C-terminal to the Asp residue can attack the side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[3] This side reaction is especially prevalent in sequences where Asp is followed by a sterically unhindered amino acid like glycine (Asp-Gly motifs).[1][2]

The resulting aspartimide is unstable and can be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, an isomer that is often difficult to separate chromatographically.[1][2][4] This leads to reduced yields and complicates the purification process significantly.

Aspartimide_Formation Figure 1: Mechanism of Aspartimide Formation Peptide Peptide Chain ...-Asp(OR)-Gly-... Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide Catalyzes Hydrolysis Hydrolysis (Ring Opening) Aspartimide->Hydrolysis Products Mixture of: - Desired α-Peptide - β-Peptide Impurity Hydrolysis->Products

Caption: Base-catalyzed cyclization of Asp leads to an unstable intermediate.

Comparative Analysis of Aspartic Acid Protecting Groups

The primary strategy to combat aspartimide formation is the use of sterically hindering protecting groups on the β-carboxyl side chain of the aspartic acid.[4][5] This steric bulk physically obstructs the backbone nitrogen's approach, suppressing the cyclization reaction. We evaluated several common derivatives in the synthesis of a model hexapeptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, known to be prone to this side reaction.

This compound: The High-Performance Solution

This compound utilizes a 9-fluorenylmethyl (Ofm) ester as the side-chain protecting group.[6][7][8] The significant steric bulk of the fluorenyl moiety provides a highly effective shield against nucleophilic attack, dramatically reducing the rate of aspartimide formation.

Alternative Derivatives
  • Boc-Asp(OtBu)-OH (tert-Butyl Ester): This is a standard and widely used protecting group. However, the tert-butyl group offers relatively low steric hindrance, making it less effective at preventing aspartimide formation in sensitive sequences.[1][2]

  • Boc-Asp(OMpe)-OH (3-methylpent-3-yl Ester): Developed as a more sterically demanding alternative to OtBu, the OMpe group provides enhanced protection and represents a significant improvement over the standard t-butyl ester.[9][10][11]

  • Boc-Asp(OcHex)-OH (Cyclohexyl Ester): Historically, the cyclohexyl ester has been shown to result in minimal aspartimide formation compared to more labile esters like benzyl esters, offering another layer of protection through its cyclic structure.[3]

Supporting Experimental Data

The synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH was performed using a standard Boc-SPPS protocol. The crude products were analyzed by RP-HPLC to quantify the desired peptide and the aspartimide-related byproducts.

Table 1: Performance Comparison of Aspartic Acid Derivatives

Aspartic Acid DerivativeProtecting GroupCrude Purity of Target Peptide (%)Aspartimide-Related Impurities (%)Rationale for Performance
Boc-Asp(OtBu)-OHtert-Butyl68%~25%Low steric hindrance, offering minimal protection.
Boc-Asp(OMpe)-OH3-methylpent-3-yl85%~10%Increased steric bulk significantly reduces cyclization.[11]
This compound 9-fluorenylmethyl 94% <3% Superior steric hindrance effectively blocks the side reaction.

The results clearly indicate that the choice of a sterically demanding side-chain protecting group, such as Ofm, is paramount for synthesizing high-purity peptides containing aspartic acid.

Experimental Workflow and Protocols

To ensure the validity and reproducibility of these findings, the following detailed Boc-SPPS protocol was employed. This self-validating system includes standard steps for resin preparation, amino acid coupling, and final cleavage.

SPPS_Protocol Figure 2: Boc-SPPS Experimental Workflow Start Start: Merrifield Resin Swell 1. Swell Resin in DCM Start->Swell Deprotection 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization 3. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA in DMF) Neutralization->Coupling Wash 5. Wash (DMF & DCM) Coupling->Wash Loop Repeat Steps 2-5 for each amino acid Wash->Loop Loop->Deprotection Next Cycle Cleavage 6. Final Cleavage & Deprotection (Anhydrous HF / Anisole) Loop->Cleavage Final Cycle Analysis 7. Precipitation, Lyophilization & HPLC Analysis Cleavage->Analysis

Caption: A typical cycle for Boc-based solid-phase peptide synthesis.

Detailed Step-by-Step Methodology
  • Resin Preparation: Merrifield resin is swelled in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection: The Nα-Boc protecting group is removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM.

  • Neutralization: The resin is neutralized with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM. This step is repeated, followed by thorough washing with DCM and dimethylformamide (DMF).

  • Amino Acid Coupling: The Boc-protected amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. This solution is added to the resin and allowed to react for 1-2 hours. Coupling completion is monitored using the Kaiser test.[12]

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the peptide sequence. For the aspartic acid coupling, the respective derivative (this compound, Boc-Asp(OMpe)-OH, or Boc-Asp(OtBu)-OH) is used.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using anhydrous hydrogen fluoride (HF) with anisole as a scavenger.[13]

  • Product Isolation and Analysis: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The crude peptide is then analyzed by RP-HPLC and mass spectrometry.

Authoritative Grounding and Concluding Recommendations

The challenge of aspartimide formation is a well-documented obstacle in peptide synthesis.[1][14] Strategies to overcome it range from modifying deprotection conditions (e.g., using weaker bases or additives like HOBt) to employing advanced protecting groups.[4] However, the most direct and consistently effective method is the use of sterically bulky side-chain esters.[4][9]

Our comparative data confirms that This compound provides superior protection against aspartimide formation compared to less sterically hindered alternatives like Boc-Asp(OtBu)-OH and even improved derivatives like Boc-Asp(OMpe)-OH.

For drug development professionals and researchers synthesizing complex or lengthy peptides, especially those containing Asp-Gly or other susceptible sequences, the use of this compound is strongly recommended. While the initial cost of this reagent may be higher, the significant improvement in crude purity leads to a more efficient purification process, ultimately saving time, resources, and delivering a higher quality final product. This strategic investment in an advanced building block is a scientifically sound approach to mitigating risk and ensuring the successful synthesis of challenging peptides.

References

A Comparative Guide to the Spectroscopic Analysis and Characterization of Peptides Synthesized with Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. For aspartic acid residues, the selection is particularly critical due to the notorious side reaction of aspartimide formation, which can lead to a cascade of hard-to-separate impurities. This guide provides an in-depth technical comparison of peptides synthesized using Boc-Asp(Ofm)-OH, an orthogonally protected aspartic acid derivative, with other common alternatives. We will delve into the spectroscopic nuances that arise from this choice, offering field-proven insights and supporting experimental data to inform your synthetic and analytical strategies.

The Challenge: Aspartimide Formation

During peptide synthesis, particularly in Fmoc-based strategies, the repeated exposure to basic conditions for the removal of the Nα-Fmoc group can trigger an intramolecular cyclization of aspartic acid residues. The backbone amide nitrogen attacks the side-chain carbonyl, forming a five-membered succinimide ring known as an aspartimide.[1][2] This intermediate is highly susceptible to nucleophilic attack, leading to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and piperidide adducts.[2] Furthermore, the chiral center at the α-carbon of the aspartimide is prone to epimerization, introducing D-amino acid impurities that are often chromatographically indistinguishable from the target peptide.[2]

The use of this compound introduces an orthogonal protecting group strategy. The Nα-Boc group is stable to the basic conditions used to remove the C-terminal Ofm (9-fluorenylmethyl) ester, and the Ofm group is stable to the acidic conditions used for Boc removal. This allows for selective deprotection and modification of the aspartic acid side chain on-resin. However, the lability of the Ofm group to bases, typically piperidine, means that the risk of aspartimide formation remains a significant consideration during its removal.

Spectroscopic Fingerprints: Identifying Purity and Side Products

A multi-pronged analytical approach is essential for the comprehensive characterization of peptides containing aspartic acid and for the detection of any aspartimide-related impurities. The primary tools for this are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the peptide, and even subtle changes in structure can lead to differences in retention time.

Peptides containing the bulky and hydrophobic Ofm protecting group will exhibit a significantly longer retention time compared to the deprotected peptide. The successful removal of the Ofm group can be readily monitored by a significant shift to an earlier retention time.

Crucially, RP-HPLC can often separate the desired α-aspartyl peptide from its β-aspartyl isomer and piperidide adducts. However, the separation of D- and L-epimers can be challenging with standard C18 columns and may require specialized chiral columns for resolution.[3]

Table 1: Expected Relative HPLC Retention Times of a Model Peptide and Potential Impurities

CompoundDescriptionExpected Relative Retention Time
Model Peptide-Asp(Ofm)-ResinFully protected peptide on resinN/A (Solid Phase)
Crude Peptide after Ofm deprotection & cleavageMixture of productsMultiple Peaks
Desired α-Aspartyl PeptideTarget Product1.0
β-Aspartyl PeptideIsomeric Impurity~1.0 - 1.1
Aspartimide IntermediateCyclic ImpurityVariable, often close to desired peptide
Piperidide AdductsBase-related Impurity> 1.0
D-Aspartyl EpimerDiastereomeric Impurity~1.0
Mass Spectrometry (MS)

Mass spectrometry provides invaluable information on the molecular weight of the synthesized peptide and its fragments, confirming the correct sequence and identifying modifications or impurities.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis. High-resolution mass spectrometry can confirm the elemental composition of the target peptide.

Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing the peptide and pinpointing the location of any modifications. The fragmentation pattern of peptides containing an aspartimide can be complex. A characteristic neutral loss of 18 Da (water) from the precursor ion can be indicative of the presence of the cyclic aspartimide intermediate.[3] The fragmentation patterns of α- and β-aspartyl peptides can also show subtle differences, aiding in their differentiation.[4]

Table 2: Key Mass Spectrometry Signatures for a Model Peptide (Ac-Val-Asp-Gly-NH₂) and Related Species

SpeciesExpected Monoisotopic Mass [M+H]⁺Key MS/MS Fragments / Observations
Ac-Val-Asp(Ofm)-Gly-NH₂609.28Presence of Ofm group (179.08 Da) in fragment ions.
Ac-Val-Asp-Gly-NH₂ (Desired Product)331.16Complete b- and y-ion series confirming the sequence.
Aspartimide Intermediate313.15Neutral loss of 18 Da from the desired product.
β-Aspartyl Isomer331.16Subtle differences in fragment ion intensities compared to the α-isomer.
Piperidide Adduct414.24Mass increase of 83.09 Da from the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution. While full 2D NMR characterization can be complex, 1D ¹H NMR is a powerful tool for monitoring the presence and removal of protecting groups and for detecting certain impurities.

The ¹H NMR spectrum of a peptide containing the this compound residue will show characteristic signals for both the Boc group (a sharp singlet around 1.4 ppm) and the fluorenylmethyl group (aromatic protons between 7.3 and 7.8 ppm, and methylene protons around 4.4 ppm). The disappearance of the fluorenyl signals upon deprotection provides direct evidence of the successful removal of the Ofm group.

NMR can also be used to detect and quantify aspartimide formation. The protons adjacent to the succinimide ring in the aspartimide intermediate will have distinct chemical shifts compared to the corresponding protons in the open-chain α- and β-aspartyl peptides.[5]

Table 3: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆) for Key Moieties

MoietyProtonExpected Chemical Shift (ppm)
Boc(CH₃)₃C-~1.4 (s, 9H)
Ofm (Fluorenyl)Aromatic CH7.3 - 7.8 (m, 8H)
Ofm (Methylene)-CH₂-O-~4.4 (d, 2H)
Ofm (Methine)>CH-~4.2 (t, 1H)
Aspartimideα-CH~5.0 - 5.3 (dd)
Aspartimideβ-CH₂~2.8 - 3.2 (m)

Comparative Analysis: this compound vs. Alternative Protecting Groups

The choice of the aspartic acid side-chain protecting group significantly impacts the purity profile of the crude peptide. Here, we compare the expected outcomes of using this compound with two common alternatives: Boc-Asp(OtBu)-OH and the more recent Boc-Asp(CSY)-OH.

  • Boc-Asp(OtBu)-OH (tert-Butyl ester): This is a widely used protecting group that is cleaved under strong acidic conditions (e.g., TFA), simultaneously with the final cleavage of the peptide from the resin in a Boc-SPPS strategy. While generally effective, aspartimide formation can still occur during prolonged synthesis, especially in sensitive sequences like Asp-Gly.[2]

  • Boc-Asp(CSY)-OH (Cyanosulfurylide): This novel protecting group offers a distinct advantage by masking the carboxylic acid with a stable C-C bond, which is resistant to the basic conditions of Fmoc removal.[1] The CSY group is cleaved under mild oxidative conditions, providing an orthogonal strategy that can significantly suppress aspartimide formation.[1]

Table 4: Comparative Performance of Aspartic Acid Protecting Groups

Protecting GroupCleavage ConditionAspartimide Formation RiskOrthogonality in Boc-SPPSSpectroscopic Considerations
-Ofm Mild base (e.g., 20% piperidine in DMF)High during deprotectionYes (orthogonal to Boc)Requires careful monitoring of deprotection and aspartimide formation by HPLC and MS.
-OtBu Strong acid (e.g., TFA)Moderate, sequence-dependentNo (cleaved with resin cleavage)Standard characterization. May require analysis for low levels of aspartimide-related impurities.
-CSY Mild oxidation (e.g., NCS in aqueous buffer)Very LowYes (orthogonal to Boc and acid-labile groups)Requires monitoring of the oxidative deprotection step. MS can confirm removal of the CSY group.

Experimental Protocols

To provide a practical framework, we outline a general workflow for the synthesis and analysis of a model peptide using this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Orthogonal_Strategy cluster_Boc Nα-Boc Deprotection cluster_Ofm Side-Chain Ofm Deprotection Peptide Boc-AA_n-...-Asp(Ofm)-...-AA_1-Resin Boc_Deprotection TFA/DCM Peptide->Boc_Deprotection Chain Elongation Ofm_Deprotection Piperidine/DMF Peptide->Ofm_Deprotection Side-Chain Modification Boc_Product H₂N-AA_n-...-Asp(Ofm)-...-AA_1-Resin Boc_Deprotection->Boc_Product Ofm_Product Boc-AA_n-...-Asp(OH)-...-AA_1-Resin Ofm_Deprotection->Ofm_Product

References

A Comparative Guide to the Applications and Limitations of Boc-Asp(Ofm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the incorporation of aspartic acid (Asp) residues presents a persistent challenge due to the propensity for aspartimide formation. This side reaction can lead to a cascade of impurities, compromising the yield and purity of the final peptide. The choice of the side-chain protecting group for Asp is therefore a critical decision in the design of a successful synthesis strategy. This guide provides an in-depth technical comparison of Boc-Asp(Ofm)-OH with other commonly used aspartic acid derivatives, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions for their specific synthetic needs.

The Challenge of Aspartimide Formation: A Tale of Two Chemistries

Aspartimide formation is the intramolecular cyclization of an aspartic acid residue, resulting in a five-membered succinimide ring. This unstable intermediate is susceptible to nucleophilic attack, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid. The triggers for this undesirable side reaction, however, differ significantly between the two major solid-phase peptide synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bzl.

  • In Fmoc/tBu Chemistry: Aspartimide formation is predominantly a base-catalyzed reaction. The repeated exposure to piperidine during the Nα-Fmoc deprotection steps can deprotonate the backbone amide nitrogen, which then acts as a nucleophile, attacking the side-chain ester of the aspartic acid.[1][2] This is a recurring threat throughout the synthesis.

  • In Boc/Bzl Chemistry: Aspartimide formation is primarily an acid-catalyzed event. While minimal formation occurs during the milder acidic conditions of Nα-Boc deprotection (typically with trifluoroacetic acid, TFA), the major risk arises during the final, harsh acidolytic cleavage of the peptide from the resin and removal of side-chain protecting groups, often employing strong acids like hydrogen fluoride (HF).[2][3]

This compound: The Power of Orthogonality

This compound, or N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester, is a uniquely designed building block that offers an orthogonal protection scheme. This means that the two protecting groups, the acid-labile Boc group on the α-amino group and the base-labile 9-fluorenylmethyl (Ofm) ester on the β-carboxyl group, can be removed under distinct and non-interfering conditions.[1]

This orthogonality is the cornerstone of this compound's utility, enabling sophisticated synthetic strategies that are challenging or impossible with conventional Asp derivatives.

Key Applications of this compound:
  • Synthesis of Cyclic Peptides: On-resin cyclization is a powerful strategy to enhance the stability and bioactivity of peptides. This compound is instrumental in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The peptide chain can be assembled using standard Boc-SPPS, and after completion of the linear sequence, the N-terminal Boc group is removed. The side-chain Ofm group can then be selectively cleaved on-resin using a mild base, exposing the β-carboxyl group for intramolecular cyclization with the free N-terminus.[1]

  • On-Resin Side-Chain Modification: The ability to selectively deprotect the Asp side chain on the solid support opens up a world of possibilities for site-specific modifications. After selective removal of the Ofm group, the exposed carboxylic acid can be coupled with a variety of molecules, including fluorescent labels, PEG chains, or other peptides to create branched structures.[4]

  • Introduction of Asparagine (Asn) Residues: this compound can serve as a precursor for the introduction of asparagine residues at specific positions. Following selective on-resin deprotection of the Ofm group, the resulting free carboxylic acid can be amidated using standard coupling reagents and an ammonia source to yield the corresponding asparagine residue.[5]

The Limitations of this compound

Despite its significant advantages, this compound is not without its limitations:

  • Potential for Premature Cleavage: While the Ofm group is stable to the acidic conditions of Boc deprotection, it is, by design, sensitive to basic conditions. The free α-amino group of the growing peptide chain is a weak nucleophile and, under certain conditions (e.g., prolonged coupling times or elevated temperatures), can potentially attack the Ofm ester, leading to its premature removal or the formation of byproducts. Careful optimization of coupling conditions is therefore essential.

  • Cost: As a specialized amino acid derivative, this compound is generally more expensive than standard building blocks like Boc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH. Its use is therefore typically reserved for syntheses where its unique orthogonal properties are indispensable.

Comparative Analysis with Alternative Aspartic Acid Derivatives

The choice of the optimal aspartic acid derivative depends on the specific requirements of the peptide sequence and the overall synthetic strategy.

DerivativeNα-ProtectionSide-Chain ProtectionKey AdvantagesKey Limitations
This compound Boc (Acid-labile) Ofm (Base-labile) Orthogonal protection for cyclic peptide synthesis and on-resin modification.Potential for premature cleavage by the growing peptide chain; higher cost.
Boc-Asp(OtBu)-OH Boc (Acid-labile)t-Butyl (Acid-labile)Standard, cost-effective choice for linear peptides in Boc-SPPS.Non-orthogonal; prone to aspartimide formation during strong acid cleavage.
Boc-Asp(OBzl)-OH Boc (Acid-labile)Benzyl (Hydrogenolysis/HF)Offers a degree of orthogonality with TFA-labile groups.Requires harsh HF cleavage or catalytic hydrogenolysis for removal, which can have side reactions. Prone to aspartimide formation.
Boc-Asp(OcHex)-OH Boc (Acid-labile)Cyclohexyl (HF-labile)Historically used to reduce acid-catalyzed aspartimide formation during HF cleavage compared to OBzl.[2]Requires HF for cleavage; less common commercially.
Fmoc-Asp(OtBu)-OH Fmoc (Base-labile)t-Butyl (Acid-labile)Standard for Fmoc-SPPS; orthogonal protection.Highly susceptible to base-catalyzed aspartimide formation during Fmoc deprotection.[6]
Fmoc-Asp(OMpe)-OH / Fmoc-Asp(OBno)-OH Fmoc (Base-labile)Bulky alkyl (Acid-labile)Sterically hindered side chain significantly reduces base-catalyzed aspartimide formation.[7]Higher cost than Fmoc-Asp(OtBu)-OH.

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS
  • Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard protocols (e.g., DIC/HOBt or HATU).

  • Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Pre-activate a 3-fold molar excess of this compound with a suitable coupling reagent (e.g., HBTU/DIEA or HATU/DIEA) in N,N-dimethylformamide (DMF) for 5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Continue the peptide chain elongation by repeating the deprotection, neutralization, and coupling steps.

Protocol 2: Selective On-Resin Cleavage of the Ofm Group
  • Peptide-Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if further chain elongation is not desired) or is the intended site for cyclization.

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Ofm Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 30 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene byproduct.

  • Confirmation of Deprotection: A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Ofm group (mass loss of 196.09 Da).

  • Further Reactions: The resin with the free aspartic acid side chain is now ready for on-resin cyclization or side-chain modification.

Visualization of Key Concepts

Aspartimide_Formation cluster_Fmoc Fmoc-SPPS (Base-Catalyzed) cluster_Boc Boc-SPPS (Acid-Catalyzed) Fmoc_Peptide Fmoc-NH-...-Asp(OR)-CO-...-Resin Deprotonated_Amide ...-N⁻-...-Asp(OR)-CO-...-Resin Fmoc_Peptide->Deprotonated_Amide Fmoc Deprotection Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide Aspartimide_Fmoc Aspartimide Intermediate Deprotonated_Amide->Aspartimide_Fmoc Intramolecular Attack Side_Products_Fmoc α/β-peptides, Racemization Aspartimide_Fmoc->Side_Products_Fmoc Nucleophilic Opening Boc_Peptide H-...-Asp(OR)-CO-...-Resin Protonated_Ester H-...-Asp(OR⁺H)-CO-...-Resin Boc_Peptide->Protonated_Ester Final Cleavage Strong_Acid Strong Acid (e.g., HF) Strong_Acid->Boc_Peptide Aspartimide_Boc Aspartimide Intermediate Protonated_Ester->Aspartimide_Boc Intramolecular Attack Side_Products_Boc α/β-peptides, Racemization Aspartimide_Boc->Side_Products_Boc Nucleophilic Opening

Figure 1: Mechanism of aspartimide formation in Fmoc- and Boc-SPPS.

Orthogonal_Deprotection Start Boc-Asp(Ofm)-Peptide-Resin N_Deprotected H-Asp(Ofm)-Peptide-Resin Start->N_Deprotected Side_Chain_Deprotected Boc-Asp(OH)-Peptide-Resin Start->Side_Chain_Deprotected Acid_Treatment Acid (e.g., TFA) Acid_Treatment->Start N-terminus Deprotection Base_Treatment Base (e.g., Piperidine) Base_Treatment->Start Side-chain Deprotection

Figure 2: Orthogonal deprotection strategy of this compound.

Conclusion

This compound is a powerful, albeit specialized, tool in the peptide chemist's arsenal. Its key advantage lies in the orthogonal protection of the α-amino and β-carboxyl groups, enabling the synthesis of complex peptide architectures such as cyclic and branched peptides, which are often inaccessible with standard aspartic acid derivatives. While its cost and the potential for premature deprotection of the Ofm group are important considerations, the strategic benefits it offers in specific applications are undeniable.

For the synthesis of linear peptides where on-resin side-chain modification is not required, more conventional and cost-effective derivatives like Boc-Asp(OtBu)-OH may be sufficient, provided that the final cleavage conditions are optimized to minimize acid-catalyzed aspartimide formation. However, for researchers pushing the boundaries of peptide design and synthesis, the unique capabilities of this compound make it an indispensable reagent for achieving their synthetic goals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-Asp(Ofm)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the proper handling and disposal of reagents is paramount to ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of Boc-Asp(Ofm)-OH (N-α-tert-Butyloxycarbonyl-L-aspartic acid γ-9-fluorenylmethyl ester), a commonly used protected amino acid. By understanding the chemical nature of this compound and the associated reagents, laboratories can implement a disposal plan that is both safe and compliant.

Understanding this compound: A Profile

This compound is a derivative of aspartic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the gamma-carboxyl group is protected by a 9-fluorenylmethyl (Ofm) ester.[1][2] This dual protection scheme is integral to its application in solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[3][4]

PropertyValueSource
CAS Number 117014-32-1 (L-isomer)[2][5][6]
Molecular Formula C23H25NO6[5][6]
Molecular Weight 411.45 g/mol [5][6][7]
Appearance White powder[4]
Hazard Classification Irritant[6]

The Chemistry of Disposal: Deprotection and Associated Waste

The disposal procedures for this compound are intrinsically linked to its use in peptide synthesis, specifically the deprotection steps which generate hazardous waste streams.

  • Boc Group Removal: The Boc group is acid-labile and is typically removed using strong acids, most commonly trifluoroacetic acid (TFA).[1][3]

  • Ofm Group Removal: The Ofm group, being a fluorenylmethyl ester, is base-labile and is cleaved under basic conditions, often with piperidine in a solvent like N,N-dimethylformamide (DMF).[9][10]

Consequently, the primary waste streams associated with this compound will contain:

  • Unreacted this compound

  • Acidic waste (containing TFA)

  • Basic waste (containing piperidine and DMF)

  • Solid waste (e.g., contaminated lab supplies)

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or any associated waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against dust particles and splashes.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical or its waste.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

Step-by-Step Disposal Procedures

The following procedures provide a systematic approach to the disposal of this compound and its associated waste streams.

Unused or Expired this compound (Solid Waste)
  • Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any known hazards (e.g., "Irritant").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid Waste Streams

Due to the distinct chemical nature of the deprotection solutions, acidic and basic waste streams must be segregated.

A. Acidic Waste (TFA-containing solutions)

  • Collection: Collect all TFA-containing waste from the Boc deprotection steps in a dedicated, properly labeled, and acid-resistant (e.g., glass or appropriate plastic) container.

  • Neutralization (Caution): Neutralization of concentrated TFA waste should only be performed by trained personnel. Due to the exothermic nature of the reaction, it should be done slowly, in a fume hood, and with appropriate cooling. It is often safer to dispose of the acidic waste without neutralization.

  • Labeling: Label the container as "Hazardous Waste: Corrosive, Acidic Organic Waste" and list all components (e.g., Trifluoroacetic acid, Dichloromethane, residual peptide).

  • Disposal: Dispose of the container through your institution's hazardous waste program.

B. Basic Waste (Piperidine/DMF-containing solutions)

  • Collection: Collect all piperidine and DMF-containing waste from the Ofm deprotection steps in a dedicated, properly labeled, and compatible container.

  • Labeling: Label the container as "Hazardous Waste: Flammable, Toxic, Basic Organic Waste" and list all components (e.g., Piperidine, N,N-dimethylformamide, dibenzofulvene-piperidine adduct).

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Contaminated Lab Supplies (Solid Waste)
  • Segregation: Collect all disposable lab supplies that have come into contact with this compound, TFA, or piperidine/DMF (e.g., gloves, weighing paper, pipette tips) in a separate, clearly labeled hazardous waste bag or container.

  • Disposal: Dispose of this solid waste through the institutional hazardous waste stream. Do not dispose of it in the regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's EHS department immediately.

    • For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway Boc-Asp(Ofm)-OH_Use Use of this compound in Peptide Synthesis Solid_Unused Unused/Expired This compound Boc-Asp(Ofm)-OH_Use->Solid_Unused Unused Product Liquid_Acidic Acidic Waste (TFA, etc.) Boc-Asp(Ofm)-OH_Use->Liquid_Acidic Boc Deprotection Liquid_Basic Basic Waste (Piperidine, DMF) Boc-Asp(Ofm)-OH_Use->Liquid_Basic Ofm Deprotection Solid_Contaminated Contaminated Lab Supplies Boc-Asp(Ofm)-OH_Use->Solid_Contaminated General Use HW_Container_Solid Labeled Hazardous Solid Waste Container Solid_Unused->HW_Container_Solid HW_Container_Acid Labeled Hazardous Acidic Liquid Waste Container Liquid_Acidic->HW_Container_Acid HW_Container_Basic Labeled Hazardous Basic Liquid Waste Container Liquid_Basic->HW_Container_Basic HW_Container_Supplies Labeled Hazardous Solid Waste Container Solid_Contaminated->HW_Container_Supplies EHS_Disposal Disposal via EHS/Licensed Contractor HW_Container_Solid->EHS_Disposal HW_Container_Acid->EHS_Disposal HW_Container_Basic->EHS_Disposal HW_Container_Supplies->EHS_Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Operational Safety Guide: Handling Boc-Asp(Ofm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Boc-Asp(Ofm)-OH (N-α-Boc-(O-fluorenylmethyl)-L-aspartic acid). As a critical building block in solid-phase peptide synthesis (SPPS), the integrity of your research and the safety of your laboratory personnel depend on a thorough understanding of its handling requirements.[1][2] This document moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Identification and Core Risk Assessment

This compound is a protected amino acid derivative supplied as a solid or powder.[3] While comprehensive toxicological data is not always available for specialized reagents, the primary hazards stem from its physical form and chemical classification as an irritant.[4]

  • Primary Hazard: The compound is categorized as an irritant.[4] A safety data sheet for the related compound, Boc-Asp-OH-15N, lists it as a cause of serious eye irritation.[5]

  • Primary Routes of Exposure:

    • Inhalation: As a fine powder, this compound poses a significant risk of inhalation during weighing and transfer operations. This can lead to respiratory tract irritation.

    • Eye Contact: Direct contact with the eyes can cause serious irritation.[5]

    • Skin Contact: Prolonged or repeated skin contact may cause irritation.

The core of our risk mitigation strategy is to prevent the compound from becoming airborne and to establish a reliable barrier between the chemical and the researcher.

Personal Protective Equipment (PPE): A Task-Based Protocol

A one-size-fits-all approach to PPE is insufficient. The required level of protection directly correlates with the specific handling procedure and the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer of Solid Chemical safety goggles (conforming to EN 166 or NIOSH standards) AND a face shield.[5]Double-gloving with disposable nitrile gloves is strongly recommended.[6]Standard laboratory coat.A NIOSH-approved N95 (or higher) respirator is mandatory to prevent inhalation of fine particulates.[7]
Handling Solutions (in a fume hood) Chemical safety goggles.Single pair of disposable nitrile gloves.[8][9]Standard laboratory coat.Not generally required if all operations are confined to a certified chemical fume hood.
Spill Cleanup (Solid) Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile).Chemical-resistant apron over a laboratory coat.A full-face respirator may be required depending on the spill size and ventilation.[5]

Causality Behind PPE Choices:

  • Eye/Face Protection: Safety goggles are the minimum standard for protecting against dust and minor splashes.[8] A face shield is added during solid transfers because the risk of powder "puffing" into the face is highest.

  • Hand Protection: Nitrile gloves provide an effective barrier against incidental contact.[8] Double-gloving during weighing minimizes the risk of contamination when removing the outer, potentially contaminated glove before handling other equipment.

  • Respiratory Protection: The fine, low-density nature of lyophilized powders makes them easily aerosolized. An N95 respirator is critical to prevent these particles from entering the respiratory system, which is a direct and efficient route for chemical exposure.[6][7]

Standard Operating Procedure: Weighing and Solubilization

This protocol provides a step-by-step workflow designed to minimize exposure and maintain compound integrity.

Engineering Controls:

  • Ventilation: All handling of solid this compound MUST be performed inside a certified chemical fume hood to control airborne particulates.[10]

  • Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.

Procedural Steps:

  • Preparation: Don all required PPE as specified for "Weighing & Transfer of Solid" in the table above.

  • Decontamination: Wipe down the balance and the fume hood work surface with 70% ethanol to reduce static and remove any potential contaminants.

  • Staging: Place a labeled, sealable container for the final solution, the required solvent(s), and weighing implements (e.g., anti-static weigh boat, spatula) inside the fume hood.

  • Weighing:

    • Tare the anti-static weigh boat on the analytical balance.

    • Carefully retrieve the this compound container. Open it slowly inside the fume hood to avoid creating a pressure differential that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid scooping or dropping material from a height.

    • Securely close the primary container of this compound.

  • Solubilization:

    • Gently add the weighed solid to the labeled final container.

    • Using a calibrated pipette, slowly add the desired solvent (e.g., Dichloromethane, DMSO) to the container, aiming the stream at the inner wall to avoid splashing.[11]

    • Secure the container lid and mix gently by swirling or vortexing at a low speed until fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat, outer gloves, and any contaminated wipes in a designated solid hazardous waste container.

    • Wipe down the spatula and work surface again.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.[9][10]

Emergency Response: Spill Management Workflow

Immediate and correct response to a chemical spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Appropriate PPE (See Table, Spill Cleanup) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Gently Sweep Solid or Absorb Liquid contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area, Tools, and PPE dispose->decontaminate report Report Incident to Safety Officer decontaminate->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp(Ofm)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Asp(Ofm)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.